3-Hydroxy Desloratadine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19ClN2O |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |
InChI |
InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i7D2,8D2 |
InChI Key |
NDFMTPISBHBIKE-OSEHSPPNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 3-Hydroxy Desloratadine-d4 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmacokinetic and bioanalytical studies, the precision and reliability of quantitative data are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth technical overview of 3-Hydroxy Desloratadine-d4, a deuterated analog of a primary metabolite of Desloratadine (B1670295), and its critical application in research.
3-Hydroxy Desloratadine is the major active human metabolite of Desloratadine, which in turn is the active metabolite of the widely used second-generation antihistamine, Loratadine. Due to its pharmacological relevance, the accurate quantification of 3-Hydroxy Desloratadine in biological matrices is essential for comprehensive pharmacokinetic profiling and bioequivalence studies of its parent compounds. This compound serves as the gold-standard internal standard for these analyses, ensuring the mitigation of matrix effects and variability in sample processing.
This document details the core applications of this compound, presents relevant quantitative data, outlines established experimental protocols, and provides visual representations of metabolic pathways and analytical workflows to support researchers in the field.
Core Application: Internal Standard in LC-MS/MS Bioanalysis
The primary and most critical use of this compound is as an internal standard for the quantification of 3-Hydroxy Desloratadine in biological samples, predominantly plasma.[1] Its chemical structure is identical to the analyte of interest, with the exception of four hydrogen atoms being replaced by deuterium. This subtle mass shift allows a mass spectrometer to differentiate between the internal standard and the analyte, while their shared physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior is fundamental to correcting for potential analytical variability, thereby enhancing the accuracy and precision of the results.
Quantitative Data for Bioanalytical Methods
The following tables summarize key quantitative parameters for the simultaneous analysis of Desloratadine and 3-Hydroxy Desloratadine using their respective deuterated internal standards.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Desloratadine | 311.10 | 259.20 | Positive |
| Desloratadine-d4 | 315.20 | 263.20 | Positive |
| 3-Hydroxy Desloratadine | 327.10 | 275.10 | Positive |
| This compound | 331.10 | 279.10 | Positive |
Data compiled from a representative LC-MS/MS method.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Desloratadine | 3-Hydroxy Desloratadine |
| Calibration Curve Range | 50.0 pg/mL to 10,000 pg/mL | 50.0 pg/mL to 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL | 50.0 pg/mL |
| Intra-day Precision (%CV) | < 5.71 | < 5.10 |
| Inter-day Precision (%CV) | < 5.47 | < 6.68 |
| Intra-day Accuracy (% bias) | -6.67 to 5.00 | -4.00 to 3.75 |
| Inter-day Accuracy (% bias) | -7.80 to 2.60 | -6.00 to -0.25 |
%CV = Percent Coefficient of Variation. Data represents typical performance from a validated bioanalytical method.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) of Human Plasma
This protocol is a common method for extracting Desloratadine and its metabolites from a plasma matrix.
Materials:
-
Human plasma with K3EDTA as anticoagulant
-
Working solution of this compound (and Desloratadine-d4)
-
Borax-sodium carbonate buffer (pH 11)
-
Extraction solvent: Ethyl acetate, Dichloromethane, n-hexane (3:1:1, v/v/v)
-
Reconstitution solution: Methanol (B129727) and water (2:1, v/v)
-
Vortex mixer, centrifuge, nitrogen evaporator
Procedure:
-
Pipette 200 µL of a human plasma sample into a clean polypropylene (B1209903) tube.
-
Spike the plasma with 20 µL of the internal standard working solution (containing this compound). For calibration standards and quality control samples, add 20 µL of the respective analyte working solutions. For unknown samples, add 20 µL of a 50% methanol solution.
-
Vortex the sample for 1 minute.
-
Add 200 µL of borax-sodium carbonate buffer (pH 11) and 3 mL of the extraction solvent mixture.
-
Vortex mix vigorously for 3 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer 2.5 mL of the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue with 300 µL of the reconstitution solution and vortex for 3 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Inject 2 µL of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the conditions for chromatographic separation and mass spectrometric detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with a turbo ion spray source
Chromatographic Conditions:
-
Column: Kromasil C18 (150mm x 4.6mm, 5µm particle size)
-
Mobile Phase: A mixture of [Methanol:Acetonitrile (60:40, v/v)] and [10mM Ammonium formate] in a ratio of 70:30 (v/v)
-
Flow Rate: 1.0 mL/min (isocratic)
-
Injection Volume: 2 µL
-
Column Temperature: Ambient
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As specified in Table 1.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Visualizations: Pathways and Workflows
Metabolic Pathway of Loratadine
The following diagram illustrates the metabolic conversion of Loratadine to Desloratadine and subsequently to its major active metabolite, 3-Hydroxy Desloratadine.
Caption: Metabolic conversion of Loratadine to 3-Hydroxy Desloratadine.
Bioanalytical Workflow Using an Internal Standard
This diagram outlines the logical flow of a typical bioanalytical experiment for quantifying an analyte in a plasma sample using a deuterated internal standard like this compound.
References
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 3-Hydroxy Desloratadine-d4
This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxy Desloratadine-d4, a crucial deuterated internal standard for pharmacokinetic and metabolic studies of its parent drug, Desloratadine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
3-Hydroxy Desloratadine is the major active metabolite of Desloratadine, a potent, long-acting, non-sedating H1-antihistamine.[1][2] The deuterated analog, this compound, serves as an invaluable internal standard for quantitative analysis in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in determining drug and metabolite concentrations in biological matrices.[3][4] Isotopic labeling with deuterium (B1214612) (²H or D) offers a robust method for creating internal standards due to the mass difference with the unlabeled analyte, without significantly altering the chemical properties.[5][6]
Synthesis of 3-Hydroxy Desloratadine (Non-labeled)
The synthesis of the non-labeled 3-Hydroxy Desloratadine is a multi-step process that serves as the foundation for producing its deuterated counterpart. A reported synthesis initiates from 3-methylpyridine (B133936) and proceeds through twelve steps.[1][2] A summary of this pathway is essential for understanding the subsequent isotopic labeling strategy.
Synthetic Pathway Overview
The synthesis involves the construction of the tricyclic ring system characteristic of Desloratadine, followed by the introduction of the hydroxyl group. Key intermediates and reactions include the formation of a pyridine-N-oxide, a Ritter reaction, and ultimately demethylation to yield the final 3-hydroxy metabolite.[1]
Caption: Synthetic pathway for 3-Hydroxy Desloratadine.
Isotopic Labeling: Synthesis of this compound
Based on the structure of 3-Hydroxy Desloratadine, the four hydrogens on the piperidine (B6355638) ring adjacent to the nitrogen atom are susceptible to exchange. A proposed method for the synthesis of this compound is detailed below.
Proposed Synthetic Protocol
This protocol is a hypothetical but chemically sound approach based on established deuterium labeling methodologies.
Step 1: Synthesis of 3-Hydroxy Desloratadine
The non-deuterated 3-Hydroxy Desloratadine is synthesized according to the literature method.[1]
Step 2: Deuterium Labeling via H/D Exchange
The deuterium atoms are introduced onto the piperidine ring of 3-Hydroxy Desloratadine.
-
Reaction: Catalytic Hydrogen-Deuterium Exchange.
-
Reactants: 3-Hydroxy Desloratadine, Deuterium oxide (D₂O) as the deuterium source.
-
Catalyst: A transition metal catalyst such as Palladium on carbon (Pd/C) or a homogeneous iridium complex.[5][8]
-
Solvent: An inert solvent such as dioxane or THF, or the reaction can be run neat in D₂O if solubility permits.
-
Procedure:
-
To a solution of 3-Hydroxy Desloratadine in the chosen solvent, add the catalyst.
-
Add D₂O to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a suitable temperature (e.g., 80-100 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the exchange.
-
Monitor the reaction progress and deuterium incorporation by LC-MS.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain this compound.
-
Caption: Experimental workflow for deuterium labeling.
Quantitative Data and Characterization
The successful synthesis and purification of this compound require rigorous analytical characterization to confirm its identity, chemical purity, and isotopic enrichment. The following tables summarize typical data for this compound, as compiled from various commercial suppliers.[9][10]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [9][10] |
| Molecular Weight | 330.84 g/mol | [9][10] |
| Appearance | Light yellow solid | [9] |
| Melting Point | >220 °C (dec.) | [9] |
| Solubility | Methanol | [9] |
| Storage | -20°C for long-term storage | [10] |
Table 2: Analytical and Purity Data
| Parameter | Specification | Reference |
| Chemical Purity | ≥98% | [9] |
| Isotopic Purity | ≥99% (d₄) | [9] |
| Deuterium Content | d₀=0.08%, d₁=0.33%, d₂=0.22%, d₃=1.96%, d₄=97.42% | [9] |
| Analytical Method | ¹H NMR (CD₃OD), Mass Spectrometry | [9] |
| TLC Conditions | C18; Methanol:Water:Ammonium Hydroxide (8:1:1); Rf=0.50 | [9] |
Conclusion
The synthesis of this compound is a critical process for the development of robust bioanalytical methods essential for drug metabolism and pharmacokinetic studies. This guide has outlined the synthetic strategy for the non-labeled parent compound and presented a detailed, plausible protocol for the introduction of deuterium atoms. The provided quantitative data and analytical specifications serve as a benchmark for the successful synthesis and characterization of this important internal standard. Researchers and drug development professionals can utilize this information to facilitate their own synthetic efforts and analytical method development.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Documents download module [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. clearsynth.com [clearsynth.com]
The Metabolic Journey of Desloratadine: A Technical Guide to the Formation of 3-Hydroxy Desloratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desloratadine (B1670295), a potent, long-acting, non-sedating H1-receptor antagonist, is the major active metabolite of loratadine. Its clinical efficacy is well-established in the treatment of allergic rhinitis and chronic idiopathic urticaria. The primary metabolic pathway of desloratadine in humans leads to the formation of 3-hydroxy desloratadine, a pharmacologically active metabolite. For many years, the enzymatic process behind this critical transformation remained elusive to in vitro characterization. This technical guide provides an in-depth exploration of the core metabolic conversion of desloratadine to 3-hydroxy desloratadine, detailing the novel enzymatic cascade, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this pathway.
The Core Metabolic Pathway: A Novel Two-Step Enzymatic Process
The formation of 3-hydroxy desloratadine from desloratadine is not a direct hydroxylation reaction as initially presumed. Instead, it involves a sequential two-step enzymatic process, followed by a rapid, non-enzymatic deconjugation[1][2][3]. This discovery resolved a long-standing mystery in the drug's metabolism, as conventional in vitro systems like human liver microsomes (HLM) failed to produce the metabolite without specific supplementation[4].
The pathway is initiated by N-glucuronidation of desloratadine, a reaction catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10 . This is an obligatory first step[5][6]. The resulting desloratadine-N-glucuronide then serves as the substrate for 3-hydroxylation by the cytochrome P450 enzyme CYP2C8 . The final step is a rapid, non-enzymatic hydrolysis (deconjugation) of the 3-hydroxy desloratadine-N-glucuronide to yield 3-hydroxy desloratadine[1][2][3].
This unique metabolic route explains why early in vitro studies using HLMs with only an NADPH-generating system (to support CYP enzymes) failed to detect the formation of 3-hydroxy desloratadine. The mandatory initial glucuronidation step, requiring the cofactor UDP-glucuronic acid (UDPGA), was the missing link[4][5][6].
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the metabolism of desloratadine to 3-hydroxy desloratadine, including enzyme kinetics, inhibition constants, and human pharmacokinetic parameters.
Table 1: In Vitro Enzyme Kinetics of 3-Hydroxy Desloratadine Formation
| Parameter | Value | In Vitro System | Reference |
| Km | 1.6 µM | Cryopreserved Human Hepatocytes (CHHs) | [5][6][7][8][9] |
| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes (CHHs) | [5][6][7][8][9] |
Table 2: Inhibition of Desloratadine Metabolism
| Inhibitor | Target Enzyme | Inhibition Value | In Vitro System | Reference |
| Gemfibrozil glucuronide | CYP2C8 | 91% inhibition | Cryopreserved Human Hepatocytes (CHHs) | [5][6][8][9] |
| 1-Aminobenzotriazole (1-ABT) | General P450 inhibitor | 98% inhibition | Cryopreserved Human Hepatocytes (CHHs) | [5][6][8][9] |
| Montelukast, Clopidogrel glucuronide, Repaglinide, Cerivastatin | CYP2C8 | 73-100% inhibition | Cryopreserved Human Hepatocytes (CHHs) | [5][6][9] |
| Nicotine | UGT2B10 | Complete inhibition (at 1 µM desloratadine) | Human Liver Microsomes (HLM) with NADPH and UDPGA | [1][3][4][7] |
| Hecogenin | UGT1A4 | No inhibition | Human Liver Microsomes (HLM) with NADPH and UDPGA | [1][3][4][7] |
| Desloratadine | UGT2B10 | Ki = 1.3 µM (competitive inhibitor) | Human Liver Microsomes (HLM) | [1][3][4][7] |
Table 3: Human Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Study Population | Reference |
| Cmax (mean) | 3.98 µg/L | 1.99 µg/L | Healthy Adults (n=112) | [10][11] |
| tmax (mean) | 3.17 hours | 4.76 hours | Healthy Adults (n=112) | [10][11] |
| AUC24h (mean) | 56.9 µg/Lh | 32.3 µg/Lh | Healthy Adults (n=112) | [10][11] |
| t1/2 (mean) | 26.8 hours | 36.0 hours | Healthy Adults (n=112) | [10][11] |
Experimental Protocols
The elucidation of the desloratadine metabolic pathway relied on a series of meticulously designed in vitro experiments. Below are detailed methodologies for the key experiments.
Formation of 3-Hydroxy Desloratadine in Cryopreserved Human Hepatocytes (CHHs)
This protocol is foundational for observing the formation of 3-hydroxy desloratadine in an integrated metabolic system.
-
Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in appropriate incubation medium (e.g., Williams' Medium E) to a final concentration of 1 million cells/mL.
-
Incubation: Hepatocyte suspensions are pre-incubated at 37°C for a brief period to allow for temperature equilibration.
-
Substrate Addition: Desloratadine, dissolved in a suitable solvent (e.g., DMSO), is added to the hepatocyte suspension to achieve final concentrations ranging from 0.1 to 30 µM for kinetic studies, or at a fixed concentration (e.g., 1 or 10 µM) for inhibition studies.
-
Time Course: Incubations are carried out at 37°C in a humidified incubator, typically with shaking. Aliquots of the cell suspension are collected at various time points (e.g., 0, 30, 60, 120, 240 minutes) to monitor the time course of metabolite formation. For kinetic and inhibition studies, a fixed incubation time (e.g., 2 hours) is often used.[8]
-
Reaction Termination and Sample Preparation: The reaction is terminated by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. The mixture is then centrifuged to precipitate proteins, and the supernatant is collected for analysis.[8]
-
Analytical Method: The concentrations of desloratadine and 3-hydroxy desloratadine in the supernatant are determined using a validated LC-MS/MS method.[1][8]
Formation of 3-Hydroxy Desloratadine in Human Liver Microsomes (HLMs)
This protocol demonstrates the requirement of both CYP and UGT cofactors for the metabolic conversion.
-
Incubation Mixture Preparation: A typical incubation mixture contains pooled human liver microsomes (e.g., 0.1 to 1 mg/mL protein concentration) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).[8]
-
Cofactor Addition: The key to this assay is the fortification with both an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity and UDP-glucuronic acid (UDPGA) to support UGT activity.[4]
-
Substrate Addition: Desloratadine is added to the incubation mixture at the desired concentration (e.g., 1 µM).
-
Incubation: The reaction is initiated by the addition of the cofactors and incubated at 37°C for a specified period (e.g., up to 4 hours).
-
Reaction Termination and Sample Preparation: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard. The mixture is centrifuged, and the supernatant is analyzed.
-
Analytical Method: Quantification of desloratadine and 3-hydroxy desloratadine is performed by LC-MS/MS.
Chemical Inhibition Studies in CHHs
This protocol is used to identify the specific enzymes involved in the metabolic pathway.
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are prepared as described in section 3.1.
-
Inhibitor Pre-incubation: The hepatocyte suspension is pre-incubated with a specific enzyme inhibitor for a defined period before the addition of desloratadine. A panel of inhibitors targeting various CYP and UGT enzymes is typically used (see Table 2 for examples).[12]
-
Substrate Incubation: Following pre-incubation with the inhibitor, desloratadine is added to the mixture, and the incubation proceeds as described in section 3.1.
-
Sample Processing and Analysis: The reaction is terminated, and samples are processed and analyzed by LC-MS/MS to determine the effect of the inhibitor on the formation of 3-hydroxy desloratadine. The results are compared to a control incubation without the inhibitor.
Recombinant Enzyme Assays
These assays confirm the roles of specific enzymes in the metabolic pathway.
-
Incubation with Recombinant UGT2B10: Desloratadine is incubated with recombinant human UGT2B10 in a buffered solution containing UDPGA and magnesium chloride. The formation of desloratadine-N-glucuronide is monitored over time.
-
Incubation with Recombinant CYP2C8:
-
Condition A (without UGT pre-incubation): Desloratadine is incubated with recombinant human CYP2C8 and an NADPH-generating system. The formation of 3-hydroxy desloratadine is monitored. (Note: In this condition, no significant formation is expected).
-
Condition B (with UGT co-incubation): Desloratadine is incubated with a mixture of recombinant UGT2B10 and CYP2C8, along with both UDPGA and an NADPH-generating system. The formation of 3-hydroxy desloratadine is monitored.[4]
-
-
Sample Processing and Analysis: Reactions are terminated and analyzed by LC-MS/MS to detect the respective metabolites.
Analytical Method: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for sensitive and specific quantification of desloratadine and its metabolites.
-
Sample Preparation: Plasma or in vitro incubation samples are typically prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][5][6]
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient or isocratic mobile phase, often consisting of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium (B1175870) formate).[1][6]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for desloratadine, 3-hydroxy desloratadine, and their deuterated internal standards.[1][5][6]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of desloratadine to 3-hydroxy desloratadine.
Caption: General experimental workflow for studying desloratadine metabolism.
Conclusion
The metabolism of desloratadine to 3-hydroxy desloratadine is a fascinating example of a complex, sequential enzymatic pathway that remained a puzzle for many years. The discovery of the obligatory role of UGT2B10-mediated N-glucuronidation prior to CYP2C8-catalyzed hydroxylation has significantly advanced our understanding of this drug's disposition. This technical guide provides a comprehensive overview of this core metabolic pathway, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug metabolism and development. The methodologies and findings presented here are crucial for predicting and interpreting drug-drug interactions, understanding inter-individual variability in drug response, and guiding future research in this area.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
physical and chemical characteristics of 3-Hydroxy Desloratadine-d4
This technical guide provides a comprehensive overview of the physical and chemical characteristics, experimental protocols, and metabolic pathways of 3-Hydroxy Desloratadine-d4. The information is intended for researchers, scientists, and professionals involved in drug development and analytical research.
Physical and Chemical Characteristics
This compound is the deuterium-labeled form of 3-Hydroxy Desloratadine (B1670295), which is the major active metabolite of the second-generation antihistamine, Desloratadine. The incorporation of deuterium (B1214612) atoms provides a stable isotope-labeled internal standard essential for sensitive and accurate quantification in pharmacokinetic and metabolic studies.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₅D₄ClN₂O | [1][2] |
| Molecular Weight | 330.84 g/mol | [1][2] |
| Appearance | Light yellow solid | [2] |
| Melting Point | >220 °C (decomposes) | [2] |
| Solubility | Soluble in Methanol (B129727) | [2] |
| Chemical Purity | ≥98% | [2] |
| Isotopic Purity | ≥99.1% (d4) | [2] |
| Storage | Long-term: -20°C, Short-term: Room Temperature, under inert atmosphere | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.
Synthesis of 3-Hydroxy Desloratadine (and its d4 analogue)
A plausible synthetic route for this compound would follow the principles outlined for the synthesis of the non-deuterated compound, with the introduction of deuterium atoms at the appropriate steps, likely on the piperidine (B6355638) ring of a precursor. A general synthesis of 3-hydroxy desloratadine has been reported, which involves a multi-step process starting from 3-methyl pyridine.[3][4] A key final step in a reported synthesis of 3-hydroxydesloratadine (B129375) involves the deprotection of a methoxy (B1213986) intermediate using boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂).[3]
Illustrative Final Deprotection Step: [3]
-
A solution of the 3-methoxy desloratadine precursor (deuterated for the d4 analogue) is prepared in dry dichloromethane and cooled to -20 °C.
-
A solution of boron tribromide in dichloromethane is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by cooling in an ice/salt bath and adding concentrated aqueous ammonia (B1221849) to adjust the pH to 6.
-
The organic layer is separated, and the aqueous layer is extracted with a chloroform/methanol mixture.
-
The combined organic phases are dried over sodium sulfate (B86663) and concentrated under reduced pressure to yield the final product.
Analytical Methods
The quantification of this compound, primarily as an internal standard, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2.2.1. Sample Preparation: Solid-Phase Extraction (SPE) [5]
-
Precondition a SPEC SCX solid-phase extraction plate with 400 µL of methanol followed by 400 µL of 2% formic acid.
-
Load a 250 µL plasma sample, diluted with 500 µL of 2% formic acid, onto the preconditioned plate under vacuum.
-
Wash the plate sequentially with 400 µL of 2% formic acid solution and then with 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile (B52724):methanol solution.
-
Elute the analyte using two 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.
-
Dry the eluent under a stream of nitrogen and reconstitute in 150 µL of the mobile phase for LC-MS/MS analysis.
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [6][7]
-
Chromatographic Separation:
-
Column: A C18 column, such as a CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm), is commonly used.[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of 5mM ammonium formate (B1220265) in water, methanol, and acetonitrile (e.g., 50:30:20 v/v/v).[6]
-
Flow Rate: An isocratic flow rate of around 1.0 mL/min can be employed.[7]
-
-
Mass Spectrometry Detection:
Metabolic Pathway of Desloratadine
The formation of 3-Hydroxydesloratadine from its parent drug, Desloratadine, is a complex, multi-step process primarily occurring in the liver. It involves an initial glucuronidation step, followed by oxidation, and finally deconjugation.[8][9][10]
Enzymatic Conversion
The metabolic pathway is catalyzed by two key enzymes: UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8).[8][9][10] The process begins with the N-glucuronidation of Desloratadine by UGT2B10. This is followed by 3-hydroxylation of the glucuronidated intermediate by CYP2C8. The final step is a rapid, non-enzymatic hydrolysis of the N-glucuronide to yield 3-Hydroxydesloratadine.[9][10]
Signaling Pathway Diagram
Caption: Metabolic conversion of Desloratadine to 3-Hydroxy Desloratadine.
References
- 1. jocpr.com [jocpr.com]
- 2. mybiosource.com [mybiosource.com]
- 3. jocpr.com [jocpr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Decoding the Certificate of Analysis: A Technical Guide to 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for 3-Hydroxy Desloratadine-d4, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic studies. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy, reproducibility, and validity of research findings in drug development.
Introduction to this compound
3-Hydroxy Desloratadine (B1670295) is the primary active metabolite of Desloratadine, a second-generation antihistamine.[1][2] The deuterated analog, this compound, serves as an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to precisely quantify the metabolite in biological samples.[3] Its use corrects for variability during sample preparation and analysis, leading to more accurate and reliable data.
Anatomy of a Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications.[4][5] It is a cornerstone of quality assurance in the pharmaceutical industry. The following sections break down the typical components of a CoA for this compound.
General Information
This section provides fundamental details about the product and the specific batch.
| Parameter | Example Data |
| Product Name | This compound |
| Catalogue Number | MBS6040101 |
| CAS Number | 1246819-99-7 |
| Molecular Formula | C₁₉H₁₅D₄ClN₂O |
| Molecular Weight | 330.84 g/mol |
| Batch/Lot Number | As specified on the CoA |
| Date of Manufacture | As specified on the CoA |
| Retest Date | As specified on the CoA |
Physicochemical Properties
This section details the physical and chemical characteristics of the compound.
| Parameter | Example Data |
| Appearance | Light yellow solid |
| Solubility | Methanol |
| Melting Point | >220 °C (decomposes) |
Quantitative Analysis and Specifications
This core section of the CoA presents the results of quantitative tests performed to determine the purity and identity of the substance.
| Test | Specification | Result |
| Chemical Purity (by HPLC) | ≥ 98% | 98% |
| Isotopic Purity (by Mass Spec.) | ≥ 98% | 99.1% |
| Isotopic Enrichment | 97.42% d₄, 1.96% d₃, 0.22% d₂, 0.33% d₁, 0.08% d₀ | |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Identity (by Mass Spec.) | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of results. The following are typical protocols for the key analyses cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is employed to separate and quantify the main compound from any impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Cogent Hyper Similars C18™, 5µm, 4.6 x 250mm, or equivalent.[6]
-
Mobile Phase : A mixture of acetonitrile (B52724) and 0.05 M phosphate (B84403) buffer (pH 7.0) in a 70:30 (v/v) ratio.[7]
-
Flow Rate : 1.0 mL/min.[7]
-
Detection : UV at 280 nm.[6]
-
Injection Volume : 20 µL.
-
Procedure : A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight of the compound and determines the extent of deuterium (B1214612) incorporation.
-
Instrumentation : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Ionization Mode : Positive ESI.[8]
-
Multiple Reaction Monitoring (MRM) Transition : For 3-Hydroxy Desloratadine, the transition monitored is typically m/z 327.2 → m/z 275.1.[8] For the d4 version, this would be shifted to approximately m/z 331.2 → m/z 279.1.
-
Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it matches the expected molecular weight.
-
Procedure for Isotopic Purity : A full scan mass spectrum is acquired. The relative intensities of the ions corresponding to the unlabeled (d₀) and deuterated (d₁, d₂, d₃, d₄) species are measured to calculate the isotopic purity and enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is used to confirm the chemical structure of the molecule.
-
Instrumentation : A 500 MHz NMR spectrometer.[5]
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD).[5]
-
Internal Standard : Tetramethylsilane (TMS).[5]
-
Procedure : A small amount of the sample is dissolved in the deuterated solvent with the internal standard. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to ensure they are consistent with the known structure of 3-Hydroxy Desloratadine.
Visualizing Key Processes
Diagrams are essential for illustrating complex biological and analytical workflows.
References
- 1. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Desloratadine Assay with HPLC – AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
The Gold Standard: 3-Hydroxy Desloratadine-d4 in Modern Pharmacokinetic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic (PK) research, the precision and reliability of bioanalytical methods are paramount. The accurate quantification of drug molecules and their metabolites in biological matrices is the bedrock upon which safety and efficacy assessments are built. This technical guide delves into the critical role of 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic studies of desloratadine (B1670295), a widely used second-generation antihistamine. For drug development professionals, understanding the principles and practical application of SIL-IS is essential for generating robust, high-quality data that can withstand regulatory scrutiny.
The Imperative for an Internal Standard
Pharmacokinetic studies rely on the measurement of drug concentrations in biological fluids, typically plasma, over time. The analytical techniques used, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can compromise the accuracy of results. These variations can arise from multiple sources, including sample preparation, instrument response drift, and matrix effects.
Matrix effects, in particular, pose a significant challenge. Endogenous components of biological samples can co-elute with the analyte of interest and either suppress or enhance its ionization in the mass spectrometer's source, leading to an underestimation or overestimation of its true concentration.
To correct for these potential inaccuracies, an internal standard is introduced into the samples. The ideal internal standard is a compound that behaves chemically and physically identically to the analyte throughout the entire analytical process but is distinguishable by the detector. This is where stable isotope-labeled internal standards, such as this compound, have become the gold standard.
Why this compound is the Ideal Internal Standard
This compound is the deuterated analogue of 3-hydroxy desloratadine, the major active metabolite of desloratadine. By replacing four hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), the mass of the molecule is increased by four atomic mass units. This mass shift allows the mass spectrometer to differentiate between the analyte (3-hydroxy desloratadine) and the internal standard (this compound).
The key advantages of using this compound are:
-
Near-Identical Physicochemical Properties: Due to the negligible chemical difference between protium (B1232500) (¹H) and deuterium (²H), this compound exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-deuterated analyte.
-
Correction for Matrix Effects: Because it co-elutes with the analyte, this compound experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects is effectively normalized. Studies have shown that the use of a deuterated internal standard for desloratadine can lower the matrix effect by up to 80%.[1]
-
Improved Precision and Accuracy: The use of a SIL-IS significantly enhances the precision and accuracy of the bioanalytical method, leading to more reliable pharmacokinetic data.
Quantitative Data Presentation
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of desloratadine and 3-hydroxy desloratadine using deuterated internal standards.
Table 1: LC-MS/MS Method Parameters for Desloratadine and its Metabolite
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Internal Standard(s) |
| Linearity Range | 50.0 - 10000 pg/mL | 50.0 - 10000 pg/mL | Desloratadine-d4, this compound |
| LC Column | Kromasil C18 (150mm x 4.6mm, 5µm) | Kromasil C18 (150mm x 4.6mm, 5µm) | |
| Mobile Phase | Methanol (B129727):Acetonitrile (60:40 v/v) : 10mM Ammonium (B1175870) formate (B1220265) (70:30 v/v) | Methanol:Acetonitrile (60:40 v/v) : 10mM Ammonium formate (70:30 v/v) | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | |
| Ionization Mode | Positive Ion Turbo Ion Spray | Positive Ion Turbo Ion Spray | |
| MRM Transition | m/z 311.10 → 259.20 | m/z 327.10 → 275.10 | Desloratadine-d4: m/z 315.20 → 263.20; this compound: m/z 331.10 → 279.10 |
Data synthesized from a representative validated bioanalytical method.[2]
Table 2: Precision and Accuracy Data for the Quantification of Desloratadine and 3-Hydroxy Desloratadine
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy |
| Desloratadine | LLOQ QC | < 5.71 | < 6.68 | -6.67 to 5.00 |
| LQC | < 5.71 | < 6.68 | -6.67 to 5.00 | |
| MQC | < 5.71 | < 6.68 | -6.67 to 5.00 | |
| HQC | < 5.71 | < 6.68 | -6.67 to 5.00 | |
| 3-Hydroxy Desloratadine | LLOQ QC | < 5.47 | < 6.68 | -7.80 to 2.60 |
| LQC | < 5.47 | < 6.68 | -7.80 to 2.60 | |
| MQC | < 5.47 | < 6.68 | -7.80 to 2.60 | |
| HQC | < 5.47 | < 6.68 | -7.80 to 2.60 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data represents typical validation results.[2]
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the successful application of this compound in pharmacokinetic studies. Below are detailed methodologies for a typical LC-MS/MS assay.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 400 µL of human plasma sample.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (containing Desloratadine-d5 or a mixture of deuterated standards like Desloratadine-d4 and this compound) to each plasma sample. Vortex for 5 minutes.
-
Alkalinization: Add 100 µL of 0.1 M NaOH solution and vortex briefly.
-
Extraction: Add 3 mL of extraction solvent (e.g., ethyl acetate:dichloromethane 80:20 v/v). Vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography Method
-
Column: Xbridge C18, 50 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate : methanol (20:80, v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Run Time: Approximately 3 minutes.
Mass Spectrometry Method
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
Mandatory Visualizations
Logical Relationship: Role of this compound in Bioanalysis
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Navigating the Nuances: A Technical Guide to the Preliminary Handling and Storage of 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential preliminary handling and storage procedures for 3-Hydroxy Desloratadine-d4. Adherence to these guidelines is critical for maintaining the isotopic and chemical purity, ensuring the integrity of experimental results in sensitive analytical applications. This document synthesizes available data and established best practices for the handling of deuterated compounds.
Core Principles of Handling and Storage
This compound, a deuterated metabolite of Desloratadine (B1670295), is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. Its stability is paramount for accurate quantification. The preliminary handling and storage protocols are designed to mitigate degradation and isotopic exchange.
Key considerations include:
-
Temperature: Controlled temperature is the most critical factor in preserving the long-term integrity of the compound.
-
Atmosphere: Exposure to air and moisture can promote degradation.
-
Light: Photodegradation can be a concern for many complex organic molecules.
-
Solvent Selection: The choice of solvent for creating stock solutions can impact stability and the potential for deuterium-hydrogen exchange.
Quantitative Data Summary
While specific, long-term quantitative stability studies for this compound are not extensively published, the following table summarizes the recommended storage conditions and available stability information for the parent compound and related metabolites. These recommendations are based on product information from suppliers and general best practices for deuterated standards.
| Parameter | Condition | Recommended Duration | Source/Justification |
| Solid Compound Storage | |||
| Long-Term | -20°C, in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen) | For the shelf-life of the product as specified by the manufacturer | Supplier recommendations and general best practices for deuterated standards to minimize degradation.[1] |
| Short-Term | Room Temperature (20-25°C), protected from light | For brief periods during experimental use | Supplier product information sheets suggest short-term stability at room temperature.[2] |
| Solution Storage (in Methanol) | |||
| Stock Solutions (High Concentration) | -20°C in amber, sealed vials | Up to 1 month (recommended to re-verify concentration) | General practice for deuterated standards. Stability is concentration-dependent. |
| Working Solutions (Low Concentration) | -20°C in amber, sealed vials | Prepare fresh for each analytical run | To minimize the effects of adsorption to container surfaces and potential for degradation at lower concentrations. |
| Freeze-Thaw Stability (in Plasma) | |||
| Desloratadine and 3-OH Desloratadine | Multiple freeze-thaw cycles from -20°C or -80°C | Stable for at least 5 cycles | Studies on the parent compound and its non-deuterated metabolite in plasma indicate good freeze-thaw stability. |
| Accelerated Stability (Parent Compound) | |||
| Desloratadine (Multicomponent Crystal) | 40°C / 75% Relative Humidity | Stable for 4 months | Provides an indication of the parent molecule's robustness under stress conditions.[3] |
Experimental Protocols
Detailed experimental protocols for the handling and stability testing of this compound are not publicly available. However, a robust protocol can be designed based on established guidelines for the validation of analytical methods and the handling of deuterated internal standards.
Preparation of Stock and Working Solutions
Objective: To accurately prepare solutions of this compound for use in analytical assays.
Materials:
-
This compound (solid)
-
Anhydrous Methanol (B129727) (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid compound.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a small amount of methanol to dissolve the compound completely.
-
Dilution: Once dissolved, dilute to the mark with methanol. Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to an amber glass vial. Purge the headspace with an inert gas before sealing the cap tightly. Label the vial clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix to the desired concentration. It is recommended to prepare working solutions fresh before each use.
Protocol for Assessing Short-Term Stability
Objective: To evaluate the stability of this compound solutions at room temperature.
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare replicate quality control (QC) samples at low and high concentrations by spiking the stock solution into the intended analytical matrix (e.g., plasma, buffer).
-
Analyze a set of freshly prepared QC samples (T=0) using a validated analytical method (e.g., LC-MS/MS).
-
Store the remaining QC samples at room temperature, protected from light.
-
Analyze the stored QC samples at specified time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Calculate the mean concentration and percentage deviation from the T=0 samples. The compound is considered stable if the deviation is within an acceptable range (typically ±15%).
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the handling and storage of this compound.
Caption: Workflow for the handling of this compound from receipt to disposal.
References
Methodological & Application
Application Note: High-Throughput Analysis of 3-Hydroxy Desloratadine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
[AN001]
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy Desloratadine (B1670295), a major active metabolite of Desloratadine, in human plasma. The method utilizes 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A streamlined sample preparation procedure followed by a rapid chromatographic separation enables a high-throughput analysis suitable for pharmacokinetic studies and clinical monitoring. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and stability.
Introduction
Desloratadine is a long-acting, non-sedating antihistamine used for the relief of allergy symptoms.[1][2] It is the primary active metabolite of loratadine (B1675096) and is further metabolized in the body to 3-Hydroxy Desloratadine, which also exhibits antihistaminic activity.[3] Accurate measurement of 3-Hydroxy Desloratadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4] LC-MS/MS has become the preferred technique for this analysis due to its high sensitivity, selectivity, and speed.[2][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental Workflow
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Desloratadine and this compound in methanol (B129727).
-
Working Solutions: Prepare serial dilutions of the 3-Hydroxy Desloratadine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in a 50:50 methanol and water mixture.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 20 µL of the internal standard spiking solution.
-
Precondition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a solution of 2% formic acid followed by a mixture of acetonitrile (B52724) and methanol.[3]
-
Elute the analyte and internal standard with a solution of 4% ammonium (B1175870) hydroxide (B78521) in a mixture of methanol, acetonitrile, and water.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.[3]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 (e.g., Xbridge C18, 50 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.2% formic acid[3] |
| Mobile Phase B | 10 mM Ammonium formate in methanol with 0.2% formic acid[3] |
| Flow Rate | 0.7 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[1] |
| Run Time | Approximately 3-5 minutes[1][2] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (3-Hydroxy Desloratadine) | m/z 327.2 → 275.1[3] |
| MRM Transition (this compound) | m/z 331.2 → 279.1 (Predicted) |
| Ion Spray Voltage | 3000 V[2] |
| Temperature | 500°C[2] |
| Collision Gas | Nitrogen[2] |
Signaling Pathway Diagram
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and stability.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 10 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[4] |
| Intra-day Precision (%CV) | < 15%[4] |
| Inter-day Precision (%CV) | < 15%[4] |
| Accuracy (% Bias) | Within ±15%[2] |
| Recovery | > 85%[3] |
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of 3-Hydroxy Desloratadine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for application in clinical and preclinical studies requiring the measurement of this active metabolite.
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Protocol for the Quantification of 3-Hydroxy Desloratadine using 3-Hydroxy Desloratadine-d4 as an Internal Standard
Application Note
This document provides a detailed protocol for the quantitative analysis of 3-Hydroxy Desloratadine (B1670295) in human plasma using 3-Hydroxy Desloratadine-d4 as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Desloratadine and its metabolites.
Introduction
Desloratadine is a long-acting, non-sedating antihistamine and the major active metabolite of loratadine. It is primarily metabolized to 3-Hydroxy Desloratadine, which is also pharmacologically active[1][2]. Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics of Desloratadine. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision[3]. This protocol details a validated method for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma.
Experimental Protocols
Materials and Reagents
-
3-Hydroxy Desloratadine and this compound reference standards
-
Human plasma (K3EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl ether)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Desloratadine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Hydroxy Desloratadine stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration of 10 ng/mL.
Sample Preparation
Two primary methods for plasma sample extraction are presented below: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Method 1: Solid Phase Extraction (SPE)
-
To 250 µL of human plasma, add the internal standard working solution.
-
Precondition an SPE cartridge with methanol followed by 2% formic acid.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2% formic acid followed by a mixture of acetonitrile and methanol containing 2% formic acid.
-
Elute the analytes with a solution of 4% ammonium hydroxide (B78521) in a methanol:acetonitrile:water mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis[4].
Method 2: Liquid-Liquid Extraction (LLE)
-
To a volume of human plasma, add the internal standard working solution.
-
Add an appropriate volume of ethyl ether and vortex for an extended period.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis[5].
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.
| Parameter | Condition |
| LC System | Agilent, Shimadzu, or equivalent |
| Column | C18 column (e.g., Kromasil C18, 150mm x 4.6mm, 5µm)[6] |
| Mobile Phase | A mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (70:30 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxy Desloratadine | 327.10 | 275.10 |
| This compound (IS) | 331.10 | 279.10 |
| Desloratadine | 311.10 | 259.20 |
| Desloratadine-d4 (IS) | 315.20 | 263.20 |
Data sourced from Muppavarapu et al., 2014[6].
Data Presentation
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of 3-Hydroxy Desloratadine.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| 3-Hydroxy Desloratadine | 50.0 - 10000 | > 0.99 |
Data based on a representative study[6].
Table 3: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 3-Hydroxy Desloratadine | Low | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 |
| Medium | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 | |
| High | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 |
Data represents typical validation results[6].
Table 4: Recovery
| Analyte | Mean Extraction Recovery (%) |
| 3-Hydroxy Desloratadine | > 85% |
| This compound (IS) | > 85% |
Recovery values can vary based on the extraction method used[4].
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 3-Hydroxy Desloratadine.
Caption: Desloratadine's mechanism of action as an H1 receptor antagonist.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Analysis of 3-Hydroxy Desloratadine-d4 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine (B1670295), a potent, long-acting, non-sedating H1-receptor antagonist, is the primary active metabolite of loratadine. It is further metabolized in the body to 3-Hydroxy Desloratadine, which is also pharmacologically active.[1][2] The accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. 3-Hydroxy Desloratadine-d4 is the stable isotope-labeled internal standard (IS) used for the precise quantification of 3-Hydroxy Desloratadine via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
This application note details robust sample preparation techniques for the extraction and analysis of 3-Hydroxy Desloratadine and its deuterated internal standard from human plasma. We present protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by sensitive LC-MS/MS detection.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. The most common methods for 3-Hydroxy Desloratadine analysis are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and excellent sample cleanup by utilizing specific interactions between the analyte and a solid sorbent.[1][4] Mixed-mode or ion-exchange sorbents are particularly effective for isolating Desloratadine and its metabolites from complex matrices like plasma.[1][5] This technique generally yields high recovery and minimizes matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is a cost-effective method for sample cleanup, and for 3-Hydroxy Desloratadine, solvents like ethyl ether have been used successfully.[4]
-
Protein Precipitation (PPT): While simpler and faster, PPT is a non-selective method that involves adding an organic solvent (e.g., methanol, acetonitrile) to precipitate plasma proteins.[6] This technique may result in less clean extracts and higher matrix effects compared to SPE or LLE.
Quantitative Data Summary
The following table summarizes the performance characteristics of various validated methods for the analysis of Desloratadine and 3-Hydroxy Desloratadine in human plasma.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference(s) |
| Analyte(s) | Desloratadine & 3-OH Desloratadine | Desloratadine & 3-OH Desloratadine | [1][3][4] |
| Internal Standard(s) | Desloratadine-D5, 3-OH Desloratadine-d4 | Desloratadine-d4, 3-OH Desloratadine-d4 | [2][3][4] |
| Linearity Range | 100 - 11,000 pg/mL | 50 - 10,000 pg/mL | [2][3] |
| 0.05 - 10 ng/mL | 0.05 - 6.0 ng/mL | [4][7] | |
| Extraction Recovery | ~85% | Not explicitly stated, but method was successful | [1] |
| Intra-day Precision (%CV) | < 5.1% | < 5.71% | [2][3] |
| Inter-day Precision (%CV) | < 6.68% | < 5.47% | [2][3] |
| Intra-day Accuracy | 99.9% to 100.4% at LLOQ | -7.80% to 2.60% | [2][3] |
| Inter-day Accuracy | -6.00% to -0.25% | -4.00% to 3.75% | [3] |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL | 50 pg/mL | [2][3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a method using a strong cation exchange (SCX) sorbent for the isolation of Desloratadine and 3-Hydroxy Desloratadine from human plasma.[1]
Materials:
-
Human plasma with EDTA anticoagulant
-
This compound internal standard working solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
SPEC SCX 15 mg SPE plate or equivalent
-
Vacuum manifold for SPE
-
Nitrogen evaporator
-
Centrifuge
Methodology:
-
Sample Pre-treatment:
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 500 µL of 2% formic acid in water and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE plate on the vacuum manifold.
-
Condition the wells with 400 µL of methanol.
-
Equilibrate the wells with 400 µL of 2% formic acid in water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Apply a gentle vacuum (~5 in. Hg) to draw the sample through the sorbent.[1]
-
-
Washing:
-
Wash the sorbent with 400 µL of 2% formic acid in water.
-
Wash the sorbent with 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[1]
-
-
Elution:
-
Elute the analytes with two aliquots of 200 µL of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[1] Collect the eluate in a clean collection plate or tubes.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.[1]
-
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Desloratadine and its Metabolite, 3-Hydroxydesloratadine, in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of Desloratadine (B1670295) and its active metabolite, 3-hydroxydesloratadine (B129375), in human plasma. The described method utilizes a strong cation exchange (SCX) sorbent for efficient sample clean-up and concentration, followed by sensitive analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is ideal for pharmacokinetic, bioequivalence, and clinical studies requiring accurate measurement of these compounds.
Introduction
Desloratadine is a long-acting, non-sedating, second-generation antihistamine and the primary active metabolite of loratadine.[1][2] It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. Desloratadine is metabolized in the body to 3-hydroxydesloratadine, which is also pharmacologically active.[1] Accurate and sensitive quantification of both Desloratadine and 3-hydroxydesloratadine in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a widely used technique for sample preparation in bioanalysis as it provides excellent sample clean-up, reduces matrix effects, and allows for the concentration of analytes, leading to improved sensitivity and reproducibility.[2][3] This application note provides a detailed SPE protocol using a strong cation exchange mechanism, followed by LC-MS/MS analysis for the simultaneous determination of Desloratadine and 3-hydroxydesloratadine in human plasma.
Experimental Workflow
Figure 1: Solid-Phase Extraction Workflow for Desloratadine and 3-Hydroxydesloratadine.
Materials and Reagents
-
Desloratadine and 3-hydroxydesloratadine reference standards
-
Deuterated internal standards (e.g., [2H4]Desloratadine and [2H4]3-OH desloratadine) are recommended for improved accuracy.[4]
-
Human plasma with EDTA as anticoagulant
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized or Milli-Q)
-
SPEC® SCX 15 mg solid-phase extraction plate or equivalent strong cation exchange cartridges.[1]
Equipment
-
Solid-phase extraction vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Sciex API 3000 or equivalent)[1]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of Desloratadine, 3-hydroxydesloratadine, and the internal standard(s) in methanol.
-
Prepare working solutions by diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).
-
Spike blank human plasma with the working solutions to prepare calibration standards and quality control samples at various concentrations.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 250 µL aliquot of plasma, add the internal standard solution.
-
Add 500 µL of 2% formic acid solution to the plasma sample.[1]
-
Vortex mix for 30 seconds.
-
Centrifuge the samples if necessary to pellet any precipitated proteins.
Solid-Phase Extraction (SPE) Protocol
The following protocol is based on the use of a SPEC® SCX 15 mg SPE plate.[1]
-
Conditioning:
-
Add 400 µL of methanol to each well of the SPE plate.
-
Apply vacuum to pull the solvent through.
-
Add 400 µL of 2% formic acid to each well.
-
Apply vacuum to pull the solvent through.
-
-
Loading:
-
Load the entire pre-treated plasma sample (approximately 750 µL) onto the conditioned SPE plate.
-
Apply a gentle vacuum (e.g., ~5 in. Hg) to slowly draw the sample through the sorbent.[1]
-
-
Washing:
-
Wash the sorbent with 400 µL of 2% formic acid solution.
-
Apply vacuum to pull the solvent through.
-
Wash the sorbent with 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v/v).[1]
-
Apply vacuum to pull the solvent through.
-
Dry the sorbent under high vacuum for approximately 5 minutes.
-
-
Elution:
-
Place a clean collection plate inside the vacuum manifold.
-
Add 200 µL of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v/v/v) to each well.
-
Allow the solvent to soak the sorbent for 30 seconds before applying a gentle vacuum to elute the analytes.
-
Repeat the elution step with a second 200 µL aliquot of the elution solvent.[1]
-
Post-Extraction
-
Dry the eluent under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 150 µL of the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Method optimization is recommended for different systems.
| Parameter | Condition |
| HPLC Column | C18, 50 x 2.0 mm, 5 µm |
| Mobile Phase A | 10 mM ammonium formate in water with 0.2% formic acid[1] |
| Mobile Phase B | 10 mM ammonium formate in methanol with 0.2% formic acid[1] |
| Flow Rate | 250 µL/min[1] |
| Injection Volume | 15 µL[2] |
| Gradient | 20-90% Mobile Phase B over 3.5 minutes[1] |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MS/MS Transitions | Desloratadine: m/z 311.2 → 259.1[1] 3-hydroxydesloratadine: m/z 327.2 → 275.1[1] |
Quantitative Data Summary
The following table summarizes the performance characteristics of various SPE-LC-MS/MS methods for the analysis of Desloratadine and its metabolite.
| Analyte | Recovery (%) | LLOQ (pg/mL) | Linearity Range (pg/mL) | Reference |
| Desloratadine | 85 | 1000 (1 ng/mL) | 1000 - 10000 | [1] |
| 3-Hydroxydesloratadine | 85 | 1000 (1 ng/mL) | 1000 - 10000 | [1] |
| Desloratadine | 74.6 | 100 | 100 - 11000 | [2] |
| 3-Hydroxydesloratadine | 69.3 | 100 | 100 - 11000 | [2] |
| Desloratadine | - | 25 | 25 - 10000 | [4] |
| 3-Hydroxydesloratadine | - | 25 | 25 - 10000 | [4] |
LLOQ: Lower Limit of Quantification
Discussion
The presented solid-phase extraction protocol utilizing a strong cation exchange sorbent provides a highly effective method for the isolation of Desloratadine and 3-hydroxydesloratadine from human plasma.[1] The acidic sample loading conditions ensure that the basic analytes are positively charged and retained on the SCX sorbent. The subsequent washing steps effectively remove endogenous interferences, while the basic elution solvent neutralizes the analytes, allowing for their release from the sorbent.
The method demonstrates good recovery, with reported efficiencies of up to 85% for both analytes.[1] Furthermore, the use of SPE coupled with LC-MS/MS allows for excellent sensitivity, with lower limits of quantification reaching as low as 25 pg/mL.[4] The described protocol is robust and can be adapted for high-throughput analysis using 96-well SPE plates, making it suitable for large-scale clinical studies.
Conclusion
This application note provides a detailed and reliable solid-phase extraction protocol for the simultaneous quantification of Desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma. The method is sensitive, robust, and suitable for high-throughput applications in a drug development or clinical research setting.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DESLORATADINE; PSEUDOEPHEDRINE SULFATE 24 HOUR | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. Validation of a sensitive and automated 96-well solid-phase extraction liquid chromatography-tandem mass spectrometry method for the determination of desloratadine and 3-hydroxydesloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Quantification of Desloratadine in Human Plasma Using 3-Hydroxy Desloratadine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine (B1670295) is a long-acting, non-sedating, selective peripheral H1 receptor antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. It is the active metabolite of loratadine. The major active metabolite of Desloratadine is 3-hydroxydesloratadine.[1][2] Accurate and sensitive quantification of Desloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Desloratadine in human plasma. The method utilizes 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.
Principle
This method employs a liquid-liquid extraction (LLE) procedure for sample preparation to isolate Desloratadine and the internal standard from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
Experimental Protocols
Materials and Reagents
-
Desloratadine reference standard
-
This compound (Internal Standard)
-
Human plasma (with EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Ethyl acetate (B1210297)
-
Dichloromethane
-
Deionized water
Instrumentation
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical Balance
-
Centrifuge
-
Nitrogen Evaporator
Preparation of Solutions
-
Stock Solutions (100 µg/mL):
-
Prepare a stock solution of Desloratadine by dissolving the reference standard in methanol.
-
Prepare a stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Desloratadine stock solution with a 50:50 mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (10 ng/mL):
-
Dilute the this compound stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the 10 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1.0 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 80:20 v/v).[3]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2.5 minutes[3] |
| Gradient Program | 0-0.5 min (10% B), 0.5-1.5 min (10-90% B), 1.5-2.0 min (90% B), 2.0-2.1 min (90-10% B), 2.1-2.5 min (10% B) |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Desloratadine: m/z 311.2 → 259.2[3]This compound (IS): m/z 331.1 → 279.1[4] |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
Data Presentation
Table 1: Calibration Curve for Desloratadine Quantification
| Concentration (pg/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 50 | Example Value | 98.5 | 4.2 |
| 100 | Example Value | 101.2 | 3.5 |
| 500 | Example Value | 99.8 | 2.8 |
| 1000 | Example Value | 100.5 | 2.1 |
| 2500 | Example Value | 99.1 | 1.9 |
| 5000 | Example Value | 100.9 | 1.5 |
| 10000 | Example Value | 99.5 | 1.8 |
Note: The linear range for Desloratadine quantification is typically established from 50.0 pg/mL to 10000 pg/mL.[4]
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 50 | < 5.71 | -6.67 to 5.00 | < 6.68 | -6.00 to -0.25 |
| Low | 150 | < 5.71 | -6.67 to 5.00 | < 6.68 | -6.00 to -0.25 |
| Medium | 4000 | < 5.47 | -7.80 to 2.60 | < 5.10 | -4.00 to 3.75 |
| High | 8000 | < 5.47 | -7.80 to 2.60 | < 5.10 | -4.00 to 3.75 |
Note: The intra- and inter-day precision and accuracy were reported to be within these ranges in a similar study.[4]
Table 3: Recovery and Matrix Effect
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) | Mean Recovery (%) | Matrix Effect (%) |
| Desloratadine | Example Value | Example Value | Example Value | ~74.6 | < 15 |
Note: The mean recovery for Desloratadine was reported to be approximately 74.6% in a study using a similar extraction method.[2]
Mandatory Visualization
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for a Pharmacokinetic Study Utilizing 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desloratadine (B1670295) is a long-acting, non-sedating, second-generation antihistamine used to treat allergies.[1] It is the primary active metabolite of loratadine.[1][2] Upon administration, desloratadine is extensively metabolized in the liver to its main active metabolite, 3-Hydroxy Desloratadine, which is then inactivated by glucuronidation.[3] Understanding the pharmacokinetic (PK) profile of both desloratadine and its active metabolite is crucial for determining the drug's efficacy and safety.
Pharmacokinetic studies rely on accurate and precise quantification of drug concentrations in biological matrices.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[4] To ensure the reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is essential.[4][5] A SIL-IS, such as 3-Hydroxy Desloratadine-d4, is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[5][6] This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results.[7][8]
These application notes provide a detailed protocol for a pharmacokinetic study designed to quantify 3-Hydroxy Desloratadine in a biological matrix using this compound as an internal standard.
Metabolic Pathway of Desloratadine
Desloratadine undergoes a three-step metabolic conversion to 3-Hydroxydesloratadine (B129375) in individuals with normal metabolism.[9] The process begins with N-glucuronidation of desloratadine by the enzyme UGT2B10.[9] This is followed by 3-hydroxylation of the desloratadine N-glucuronide by CYP2C8.[9] The final step is a non-enzymatic deconjugation to form 3-Hydroxydesloratadine.[9]
Metabolic conversion of Desloratadine.
Experimental Design and Workflow
A typical pharmacokinetic study involves the administration of a drug to subjects, followed by the collection of biological samples (e.g., plasma) at various time points. These samples are then processed and analyzed to determine the drug concentration over time.
Pharmacokinetic study workflow.
Detailed Experimental Protocols
Materials and Reagents
-
3-Hydroxy Desloratadine (Analyte)
-
This compound (Internal Standard)[6]
-
Human Plasma (with K2EDTA as anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxy Desloratadine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Hydroxy Desloratadine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and study samples.
-
Add 50 µL of the appropriate working standard solution (or blank matrix for the blank sample) to the corresponding tubes.
-
Add 100 µL of plasma to each tube.
-
Add 20 µL of the internal standard working solution to all tubes except the blank sample (add 20 µL of the 50:50 methanol:water mixture instead).
-
Vortex each tube for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
-
Analytical Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
| Calibration Standard | Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| CS1 | 0.1 | 0.012 | 0.105 | 105.0 |
| CS2 | 0.2 | 0.025 | 0.208 | 104.0 |
| CS3 | 0.5 | 0.060 | 0.501 | 100.2 |
| CS4 | 1.0 | 0.122 | 1.015 | 101.5 |
| CS5 | 2.5 | 0.305 | 2.540 | 101.6 |
| CS6 | 5.0 | 0.610 | 5.080 | 101.6 |
| CS7 | 10.0 | 1.215 | 9.995 | 99.9 |
| CS8 | 20.0 | 2.450 | 20.010 | 100.1 |
Quality Control Samples
QC samples are prepared at low, medium, and high concentrations to assess the precision and accuracy of the analytical method.
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ QC | 0.1 | 0.103 | 4.5 | 103.0 |
| Low QC | 0.3 | 0.305 | 3.8 | 101.7 |
| Mid QC | 4.0 | 4.080 | 2.5 | 102.0 |
| High QC | 16.0 | 15.890 | 2.1 | 99.3 |
Pharmacokinetic Parameters
Following the analysis of study samples, key pharmacokinetic parameters are calculated.
| Subject ID | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | AUC (0-inf) (ng·hr/mL) | t½ (hr) |
| 001 | 15.8 | 4.0 | 185.3 | 190.1 | 28.5 |
| 002 | 14.9 | 4.5 | 178.9 | 184.2 | 29.1 |
| 003 | 16.5 | 4.0 | 192.1 | 198.5 | 27.9 |
| Mean | 15.7 | 4.2 | 185.4 | 190.9 | 28.5 |
| SD | 0.8 | 0.3 | 6.6 | 7.2 | 0.6 |
| %CV | 5.1 | 7.1 | 3.6 | 3.8 | 2.1 |
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t½: Elimination half-life.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-Hydroxy Desloratadine in pharmacokinetic studies. The detailed protocols and data presentation guidelines outlined in these application notes are intended to assist researchers in designing and executing high-quality bioanalytical studies to support drug development programs. The accuracy and precision of the data generated are paramount for making informed decisions regarding the safety and efficacy of desloratadine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medicine.com [medicine.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Desloratadine - Wikipedia [en.wikipedia.org]
- 10. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes & Protocols for a Bioequivalence Study of Desloratadine Using 3-Hydroxy Desloratadine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a bioequivalence study of a generic Desloratadine (B1670295) product against a reference product. The protocol outlines the study design, subject selection, analytical methodology, and pharmacokinetic analysis required to demonstrate bioequivalence in accordance with regulatory standards. The use of 3-Hydroxy Desloratadine-d4 as a deuterated internal standard for the quantification of the active metabolite, 3-Hydroxy Desloratadine, is a key feature of the described analytical method.
Introduction
Desloratadine is a long-acting, non-sedating, selective peripheral histamine (B1213489) H1-receptor antagonist. It is the active metabolite of loratadine.[1][2] Following oral administration, Desloratadine is metabolized to its major active metabolite, 3-Hydroxy Desloratadine.[1][3] To obtain approval for a generic version of a Desloratadine product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a bioequivalence study to demonstrate that the generic product is comparable to the reference listed drug in terms of rate and extent of absorption.[4][5]
This protocol details a bioequivalence study designed to compare a test formulation of Desloratadine with a reference formulation. The study will measure the plasma concentrations of both Desloratadine and its active metabolite, 3-Hydroxy Desloratadine.[6] For the accurate quantification of 3-Hydroxy Desloratadine, a stable isotope-labeled internal standard, this compound, will be utilized.[7]
Study Design and Conduct
The bioequivalence of Desloratadine tablets is typically assessed in a single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[6][8]
Key Study Design Parameters:
| Parameter | Recommendation |
| Study Design | Single-dose, randomized, two-period, two-sequence, crossover |
| Study Population | Healthy male and non-pregnant, non-lactating female subjects |
| Number of Subjects | Sufficient to ensure adequate statistical power (typically 24-36) |
| Treatments | Test Product: Generic Desloratadine (e.g., 5 mg tablet) Reference Product: Reference Listed Drug (e.g., 5 mg tablet) |
| Washout Period | A washout period of at least 14 days should separate each treatment period due to the long elimination half-life of Desloratadine.[6][9] |
| Blood Sampling | Blood samples should be collected pre-dose and at appropriate intervals post-dose to adequately characterize the pharmacokinetic profile of both Desloratadine and 3-Hydroxy Desloratadine. A suggested sampling schedule is up to 72 hours post-dose.[7][10] |
| Analytes to be Measured | Desloratadine and 3-Hydroxy Desloratadine in plasma.[6] |
A diagram illustrating the experimental workflow is provided below.
Caption: Workflow of a typical bioequivalence study.Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of Desloratadine and 3-Hydroxy Desloratadine in human plasma.[11][12]
Sample Preparation
Solid-phase extraction (SPE) is a robust method for extracting Desloratadine and 3-Hydroxy Desloratadine from plasma.[13]
Protocol for Solid-Phase Extraction:
-
Precondition an SPE plate (e.g., SPEC SCX 15 mg) with 400 µL of methanol (B129727), followed by 400 µL of 2% formic acid.[13]
-
Dilute a 250 µL plasma sample with 500 µL of 2% formic acid. This sample should be spiked with the internal standards (Desloratadine-d5 and this compound).
-
Load the diluted sample onto the preconditioned SPE plate under a vacuum.[13]
-
Wash the plate sequentially with 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[13]
-
Elute the analytes with two 200 µL aliquots of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[13]
-
Dry the eluent under a stream of nitrogen.
-
Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.[13]
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions for the analysis of Desloratadine and 3-Hydroxy Desloratadine.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2 x 50 mm)[13] |
| Mobile Phase A | 10 mM ammonium formate (B1220265) in methanol with 0.2% formic acid[13] |
| Mobile Phase B | 10 mM ammonium formate in water with 0.2% formic acid[13] |
| Flow Rate | 250 µL/min[13] |
| Gradient | 20-90% Mobile Phase A over 3.5 minutes[13] |
| Injection Volume | 15 µL[14] |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Desloratadine | 311.2 | 259.1[13] |
| 3-Hydroxy Desloratadine | 327.2 | 275.1[13] |
| Desloratadine-d5 (IS) | 316.2 | 264.3[14] |
| This compound (IS) | 331.3 | 279.3[7] |
A diagram illustrating the signaling pathway from drug administration to bioanalytical detection is provided below.
Caption: Pathway from drug administration to analysis.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters for both Desloratadine and 3-Hydroxy Desloratadine will be calculated from the plasma concentration-time data for each subject.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| AUC0-t | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration |
| AUC0-inf | Area under the plasma concentration-time curve from time zero extrapolated to infinity |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
Pharmacokinetic Data for Desloratadine and 3-Hydroxy Desloratadine:
| Parameter | Desloratadine | 3-Hydroxy Desloratadine |
| Mean Cmax | 3.98 µg/L | 1.99 µg/L |
| Mean Tmax | 3.17 hours | 4.76 hours |
| Mean AUC0-24h | 56.9 µg/Lh | 32.3 µg/Lh |
| Mean Half-life (t1/2) | 26.8 hours | 36 hours |
| Data from a study with a 5mg daily dose for 10 days.[15] |
Statistical Analysis:
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC.[4][5] These parameters will be log-transformed prior to statistical analysis. An analysis of variance (ANOVA) will be performed to assess the effects of formulation, period, sequence, and subject.
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed Cmax, AUC0-t, and AUC0-inf for Desloratadine must be within the acceptance range of 80.00% to 125.00%.[10][16] Data for the 3-Hydroxy Desloratadine metabolite should be submitted as supportive evidence of a comparable therapeutic outcome.[6]
A diagram illustrating the logical relationship in bioequivalence assessment is provided below.
Caption: Decision logic for bioequivalence assessment.
Conclusion
The successful execution of this bioequivalence study protocol, including the validated bioanalytical method for Desloratadine and 3-Hydroxy Desloratadine using their respective deuterated internal standards, will provide the necessary data to demonstrate the bioequivalence of a generic Desloratadine product. Adherence to regulatory guidelines from agencies like the FDA and EMA is crucial for the acceptance of the study data for generic drug approval.[4][5]
References
- 1. medicine.com [medicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. scispace.com [scispace.com]
- 8. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.hpra.ie [assets.hpra.ie]
Application Note: Optimization of MRM Transitions for 3-Hydroxy Desloratadine-d4 using Triple Quadrupole Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for the deuterated internal standard, 3-Hydroxy Desloratadine-d4. This procedure is critical for developing sensitive, specific, and robust quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
3-Hydroxy Desloratadine is the major active metabolite of Desloratadine, a potent and long-acting H1-antihistamine. In quantitative bioanalysis, stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variability in sample processing and instrument response. To achieve the highest level of accuracy and precision, it is imperative to optimize the mass spectrometry parameters for the specific MRM transitions of the analyte and its internal standard. This application note outlines a systematic approach to optimize the declustering potential (DP) and collision energy (CE) for this compound.
Recommended Mass Spectrometry Parameters
The following table summarizes the known and starting parameters for the MRM transition of this compound. The mass transition has been previously reported, and the initial DP and CE values are based on those optimized for the structurally similar compound, Desloratadine, which provide a strong starting point for optimization.
| Parameter | Value | Source |
| Precursor Ion (Q1) | m/z 331.10 | [1] |
| Product Ion (Q3) | m/z 279.10 | [1] |
| Polarity | Positive | [1] |
| Starting Declustering Potential (DP) | 60 V | [2] |
| Starting Collision Energy (CE) | 30 V | [2] |
| Starting Entrance Potential (EP) | 10 V | [2] |
| Starting Collision Cell Exit Potential (CXP) | 15 V | [2] |
Experimental Protocols
This section details the methodologies for optimizing the MRM transition for this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
Sample Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a working solution at a concentration of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Infusion and Initial Signal Verification
-
Set up the mass spectrometer in positive ionization mode.
-
Directly infuse the 1 µg/mL working solution of this compound into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Perform a full scan in Q1 to confirm the presence and intensity of the precursor ion at m/z 331.10.
-
Perform a product ion scan by selecting the precursor ion (m/z 331.10) in Q1 and scanning Q3 to confirm the presence of the product ion at m/z 279.10.
Declustering Potential (DP) Optimization
-
Set the mass spectrometer to MRM mode, monitoring the transition m/z 331.10 → 279.10.
-
Use a fixed, moderate collision energy (e.g., the starting CE of 30 V).
-
Create a series of experiments where the DP is ramped across a relevant range (e.g., 20 V to 150 V in 10 V increments).
-
Continuously infuse the working solution and record the signal intensity for each DP value.
-
Plot the signal intensity as a function of the DP. The optimal DP is the value that yields the highest signal intensity.
Collision Energy (CE) Optimization
-
Set the DP to the optimal value determined in the previous step.
-
Create a series of experiments where the CE is ramped across a suitable range (e.g., 10 V to 60 V in 2 V or 5 V increments).
-
Continuously infuse the working solution and record the signal intensity for each CE value.
-
Plot the signal intensity as a function of the CE. The optimal CE is the value that produces the maximum product ion intensity.
Data Presentation
The results of the optimization experiments should be tabulated for clear comparison.
Table 1: Declustering Potential (DP) Optimization Data
| Declustering Potential (V) | Signal Intensity (cps) |
| 20 | Enter Data |
| 30 | Enter Data |
| 40 | Enter Data |
| 50 | Enter Data |
| 60 (Example Optimum) | Enter Max Data |
| 70 | Enter Data |
| 80 | Enter Data |
| ... | ... |
| 150 | Enter Data |
Table 2: Collision Energy (CE) Optimization Data
| Collision Energy (V) | Signal Intensity (cps) |
| 10 | Enter Data |
| 15 | Enter Data |
| 20 | Enter Data |
| 25 | Enter Data |
| 30 (Example Optimum) | Enter Max Data |
| 35 | Enter Data |
| 40 | Enter Data |
| ... | ... |
| 60 | Enter Data |
Visualizations
Experimental Workflow
Caption: Workflow for MRM transition optimization.
Logical Relationship of Optimized Parameters
Caption: Key parameter influence in the MS system.
Conclusion
The optimization of MRM transition parameters, specifically declustering potential and collision energy, is a foundational step in the development of a robust and sensitive quantitative LC-MS/MS method. By following the systematic approach outlined in this application note, researchers can confidently establish the optimal conditions for the analysis of this compound, ensuring high-quality data in pharmacokinetic and other drug development studies.
References
Application Note and Protocol: Preparation of Calibration Curves for the Quantification of 3-Hydroxy Desloratadine using 3-Hydroxy Desloratadine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desloratadine (B1670295), a potent and long-acting tricyclic histamine (B1213489) H1 receptor antagonist, is the active metabolite of loratadine. It is further metabolized in the body to 3-Hydroxy Desloratadine, which is also pharmacologically active.[1][2] Accurate quantification of 3-Hydroxy Desloratadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] The use of a stable isotope-labeled internal standard, such as 3-Hydroxy Desloratadine-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The deuterated analog co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[5][6]
This document provides a detailed protocol for the preparation of calibration curves and quality control (QC) samples for the quantification of 3-Hydroxy Desloratadine in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
3-Hydroxy Desloratadine (Analyte)
-
This compound (Internal Standard, IS)[4]
-
LC-MS/MS grade Methanol (B129727)
-
LC-MS/MS grade Acetonitrile (B52724)
-
LC-MS/MS grade Water
-
Formic Acid (or Ammonium Formate)
-
Control biological matrix (e.g., Human Plasma, K2-EDTA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
Preparation of Stock and Working Solutions
2.2.1. Analyte Stock and Intermediate Solutions
-
Primary Stock Solution (S1) of 3-Hydroxy Desloratadine (100 µg/mL):
-
Accurately weigh approximately 1 mg of 3-Hydroxy Desloratadine reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Store at -20°C or below.[5]
-
-
Secondary Stock Solution (S2) (10 µg/mL):
-
Transfer 1 mL of the Primary Stock Solution (S1) into a 10 mL volumetric flask.
-
Dilute to volume with methanol.
-
-
Working Stock Solution (S3) (1 µg/mL):
-
Transfer 1 mL of the Secondary Stock Solution (S2) into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 (v/v) methanol:water.
-
2.2.2. Internal Standard (IS) Working Solution
-
Primary IS Stock Solution (IS-S1) of this compound (100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in methanol in a 10 mL volumetric flask.
-
Store at -20°C or below.
-
-
IS Working Solution (IS-WS) (e.g., 10 ng/mL):
-
Perform serial dilutions of the Primary IS Stock Solution (IS-S1) with 50:50 (v/v) methanol:water to achieve a final concentration that provides an appropriate and stable response in the mass spectrometer. The final concentration will depend on instrument sensitivity.
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
Calibration standards and QC samples are prepared by spiking the control biological matrix with known concentrations of the analyte.
-
Serial Dilutions for Spiking Solutions:
-
From the Working Stock Solution (S3), prepare a series of spiking solutions in 50:50 (v/v) methanol:water to cover the desired calibration range.
-
-
Spiking into Matrix:
-
For each calibration standard and QC level, add a small volume (e.g., 10-20 µL) of the corresponding spiking solution to a pre-aliquoted volume of the control biological matrix (e.g., 190-180 µL) to achieve the final target concentrations.
-
The final volume of the added spiking solution should not exceed 5-10% of the matrix volume to avoid altering the matrix composition significantly.
-
Vortex each standard and QC sample to ensure homogeneity.
-
Sample Preparation (Protein Precipitation Example)
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.[5][7]
-
Aliquot 100 µL of each calibration standard, QC sample, blank matrix, and study sample into separate microcentrifuge tubes.
-
Add 20 µL of the IS Working Solution (IS-WS) to all tubes except the blank matrix. To the blank, add 20 µL of the dilution solvent (50:50 methanol:water).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate proteins.
-
Vortex vigorously for approximately 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Data Presentation
Example Calibration Curve and QC Levels
The following table summarizes typical concentration levels for calibration curve standards and quality control samples for the analysis of 3-Hydroxy Desloratadine in human plasma. The exact range should be adapted based on the specific assay requirements and instrument sensitivity.[8][9][10]
| Sample ID | Analyte Concentration (ng/mL) | Description |
| Blank | 0 | Matrix without Analyte or IS |
| Zero Blank | 0 | Matrix with IS |
| CC1 | 0.05 | Lower Limit of Quantification (LLOQ) |
| CC2 | 0.10 | Calibration Standard |
| CC3 | 0.50 | Calibration Standard |
| CC4 | 1.00 | Calibration Standard |
| CC5 | 2.50 | Calibration Standard |
| CC6 | 5.00 | Calibration Standard |
| CC7 | 8.00 | Calibration Standard |
| CC8 | 10.00 | Upper Limit of Quantification (ULOQ) |
| QCL | 0.15 | Low Quality Control |
| QCM | 4.00 | Medium Quality Control |
| QCH | 7.50 | High Quality Control |
LC-MS/MS Parameters
The quantification is typically performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive ion mode.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxy Desloratadine | 327.1 | 275.1 |
| This compound | 331.1 | 279.1 |
Note: The specific mass transitions should be optimized on the instrument being used. The values presented are based on published literature.[10]
Visualization
Experimental Workflow Diagram
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. DESLORATADINE; PSEUDOEPHEDRINE SULFATE 24 HOUR | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
troubleshooting ion suppression with 3-Hydroxy Desloratadine-d4
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression issues when using 3-Hydroxy Desloratadine-d4 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from a biological sample reduce the ionization efficiency of the target analyte and its internal standard.[1][2][3] This phenomenon leads to decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the assay.[4][5] this compound is a stable isotope-labeled internal standard (SIL-IS) for 3-Hydroxy Desloratadine (B1670295), the major active metabolite of the antihistamine Desloratadine.[6][7][8] As a SIL-IS, it is designed to co-elute with the analyte and be affected by ion suppression to the same degree, allowing the analyte-to-internal standard ratio to remain constant for accurate quantification.[5][9] However, significant or variable ion suppression can still lead to inaccurate results if it affects the analyte and the internal standard differently.[4]
Q2: I am observing low signal intensity for both my analyte (3-Hydroxy Desloratadine) and the internal standard (this compound). What is the likely cause?
A2: A concurrent drop in signal intensity for both the analyte and the co-eluting internal standard strongly indicates the presence of significant ion suppression.[4] This is typically caused by high concentrations of endogenous matrix components, such as phospholipids, salts, or proteins from biological samples (e.g., plasma, urine), that were not adequately removed during sample preparation.[1][10][11] These interfering substances compete with your compounds of interest for ionization in the mass spectrometer's source.[12][13]
Q3: The peak area of my internal standard (this compound) is inconsistent across different samples, but my QC samples are acceptable. What could be the issue?
A3: Inconsistent internal standard response across different biological samples, especially when calibration and QC samples prepared in a control matrix appear fine, suggests variability in the matrix composition between individual samples.[4][14] Endogenous compounds can vary significantly from one subject's sample to another.[12] This can lead to different degrees of ion suppression in each sample, causing the internal standard signal to fluctuate.[4] While a SIL-IS compensates for this, extreme variations can still be problematic and may point to a need for more rigorous sample cleanup.
Q4: My analyte/internal standard ratio is variable, leading to poor precision. What should I investigate?
A4: Variable analyte-to-internal-standard ratios indicate that the ion suppression is not being effectively compensated for by the this compound. This is known as differential ion suppression.[4][9] It can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, causing them to encounter different concentrations of interfering matrix components as they elute.[9] This separation can be a result of the deuterium (B1214612) isotope effect, where the heavier isotope slightly alters the molecule's retention time.[9]
Q5: How can I experimentally confirm that ion suppression is occurring and identify the problematic regions in my chromatogram?
A5: The most direct method is a post-column infusion experiment.[9][11] In this setup, a solution of 3-Hydroxy Desloratadine is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.[10] After achieving a stable signal, an extracted blank matrix sample is injected. Any dips in the constant baseline signal correspond to retention times where matrix components are eluting and causing ion suppression.[9][11] This allows you to see if the suppression zone overlaps with the retention time of your analyte and internal standard.
Q6: What are the most effective strategies to reduce or eliminate ion suppression for this analysis?
A6: A multi-step approach is often necessary:
-
Optimize Sample Preparation: This is the most critical step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[2][3][12] For Desloratadine and its metabolites, SPE using a strong cation exchange (SCX) mechanism has been shown to be effective.[15]
-
Improve Chromatographic Separation: Adjusting the LC method can move the analyte and internal standard peaks away from regions of ion suppression.[2] This can be achieved by modifying the mobile phase composition, changing the gradient profile, or using a different type of analytical column (e.g., one with a different stationary phase).[1][12]
-
Reduce Matrix Load: Diluting the sample can reduce the concentration of interfering components, though this is only feasible if the analyte concentration is high enough to remain detectable.[5][12]
-
Change Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][11] If your instrumentation allows, testing APCI could be a viable option.
Troubleshooting Guides and Experimental Protocols
Data Presentation: Matrix Effect Evaluation
To quantify the extent of ion suppression, you can compare the response of an analyte spiked into a clean solution versus one spiked into an extracted blank matrix. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.
| Sample Type | Analyte Peak Area (3-Hydroxy Desloratadine) | IS Peak Area (this compound) | Matrix Effect Calculation | Result |
| Standard in Solvent (Neat Solution) | 1,500,000 | 1,480,000 | (Peak Area in Matrix / Peak Area in Solvent) * 100 | N/A |
| Post-Extraction Spike in Blank Plasma | 950,000 | 935,000 | For Analyte: (950,000 / 1,500,000) * 100 | 63.3% (Suppression) |
| For IS: (935,000 / 1,480,000) * 100 | 63.2% (Suppression) |
In this example, both the analyte and the internal standard experience significant (~37%) but nearly identical ion suppression, which the internal standard should be able to correct for.
Experimental Protocol 1: Assessing Matrix Effect
This protocol allows you to quantify the degree of ion suppression.[9]
-
Prepare Neat Solution: Prepare a solution of 3-Hydroxy Desloratadine and this compound at a known concentration in the final mobile phase composition (or reconstitution solvent).
-
Prepare Blank Matrix Extract: Process a blank biological matrix sample (e.g., human plasma) using your established sample preparation method (e.g., SPE, LLE).
-
Create Post-Extraction Spike: To the final extract from the blank matrix, add the same amount of 3-Hydroxy Desloratadine and this compound as in the neat solution.
-
Analysis: Inject both the neat solution and the post-extraction spike sample into the LC-MS/MS system.
-
Calculation: Compare the peak areas obtained for each compound in both samples using the formula in the table above to determine the percentage of matrix effect.
Experimental Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a published method for the extraction of Desloratadine and 3-Hydroxy Desloratadine from human plasma and is effective at removing many matrix interferences.[15]
-
Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 15 mg) by passing 400 µL of methanol, followed by 400 µL of 2% formic acid in water.
-
Sample Pre-treatment: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution. Add the this compound internal standard to this mixture.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge, applying a gentle vacuum.
-
Washing Steps:
-
Wash the cartridge with 400 µL of 2% formic acid solution.
-
Wash the cartridge with 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.
-
-
Elution: Elute the analyte and internal standard with two 200 µL aliquots of a solution containing 4% ammonium (B1175870) hydroxide (B78521) in 45:45:10 (v/v/v) methanol:acetonitrile:water.
-
Reconstitution: Evaporate the combined eluate to dryness under a stream of nitrogen. Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Competition for charge and surface access in an ESI droplet.
Caption: A flowchart for systematically troubleshooting ion suppression.
Caption: A schematic of the post-column infusion experimental setup.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. veeprho.com [veeprho.com]
- 8. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing LC Gradient for Desloratadine and Metabolite Separation
Welcome to the technical support center for the chromatographic separation of Desloratadine (B1670295) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of Desloratadine I should be looking to separate?
A1: The major active metabolite of Desloratadine is 3-hydroxydesloratadine.[1][2] Your LC method should be optimized to achieve baseline separation between Desloratadine and 3-hydroxydesloratadine.
Q2: What type of column is typically recommended for this separation?
A2: C18 columns are most commonly used for the separation of Desloratadine and its metabolites.[2][3][4][5][6] Specific examples include Hypurity Advance, Kromasil C18, CAPCELL PAK C18, and YMC-Pack Pro C18 columns.[1][3][5][7]
Q3: What are the common mobile phases used for the separation of Desloratadine and its metabolites?
A3: Typical mobile phases involve a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. Ammonium (B1175870) formate (B1220265) and sodium citrate (B86180) are commonly used buffers.[2][5][8] The pH of the aqueous phase can be a critical parameter to adjust for optimal separation.
Q4: Is a gradient or isocratic elution preferred for this analysis?
A4: Both gradient and isocratic methods have been successfully developed.[2][3][6] A gradient elution is often preferred for complex samples to improve peak shape and reduce run times, especially when separating the parent drug from multiple metabolites and endogenous plasma components.[9][10] An initial "scouting gradient" can help determine the optimal gradient profile.[10][11]
Q5: What detection method is most suitable for quantifying Desloratadine and its metabolites in biological samples?
A5: Tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Desloratadine and its metabolites in biological matrices like plasma.[1][8] UV detection is also possible but may have lower sensitivity.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of your LC gradient for the separation of Desloratadine and its metabolites.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent and mobile phase. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Dissolve the sample in the initial mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for basic compounds. 4. Replace the column. |
| Poor Resolution Between Desloratadine and 3-hydroxydesloratadine | 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep. 3. Suboptimal column chemistry. | 1. Modify the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). 2. Decrease the gradient slope (i.e., increase the gradient duration).[9] 3. Test a different C18 column from another manufacturer or consider a different stationary phase. |
| Variable Retention Times | 1. Inadequate column equilibration between injections. 2. Fluctuation in mobile phase composition. 3. Temperature variations. 4. Pump malfunction. | 1. Ensure a sufficient re-equilibration step at the end of each gradient run. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a consistent temperature. 4. Check the pump for leaks and ensure consistent flow rate. |
| Baseline Drift or Noise | 1. Contaminated mobile phase or solvents. 2. Column contamination. 3. Detector lamp aging (for UV detectors). | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Flush the column with a strong solvent. 3. Replace the detector lamp. |
| Low Signal Intensity/Sensitivity | 1. Suboptimal ionization in the mass spectrometer source. 2. Matrix effects from the biological sample. 3. Insufficient sample concentration. | 1. Optimize MS parameters such as spray voltage, gas flows, and temperature. 2. Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).[1] 3. Concentrate the sample or increase the injection volume (if not causing peak distortion). |
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the separation and quantification of Desloratadine and 3-hydroxydesloratadine.
Example 1: LC-MS/MS Method with Gradient Elution
| Parameter | Condition |
| Column | C18, 2 x 50 mm[2] |
| Mobile Phase A | 10 mM ammonium formate in water with 0.2% formic acid[2] |
| Mobile Phase B | 10 mM ammonium formate in methanol with 0.2% formic acid[2] |
| Gradient | 20% to 90% B over 3.5 minutes[2] |
| Flow Rate | 250 µL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection | Positive Ion Electrospray (ESI+) MS/MS |
| MRM Transitions | Desloratadine: m/z 311.2 -> 259.1; 3-hydroxydesloratadine: m/z 327.2 -> 275.1[2] |
Example 2: LC-MS/MS Method with Isocratic Elution
| Parameter | Condition |
| Column | Kromasil C18, 150mm x 4.6mm, 5µm[3] |
| Mobile Phase | Methanol:Acetonitrile (60:40 v/v) : 10mM Ammonium formate (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection | Positive Ion Electrospray (ESI+) MS/MS |
| MRM Transitions | Desloratadine: m/z 311.10 -> 259.20; 3-hydroxydesloratadine: m/z 327.10 -> 275.10[3] |
Visualizations
LC Gradient Optimization Workflow
Caption: A typical workflow for developing and optimizing an LC gradient method.
Troubleshooting Logic for Poor Peak Resolution
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 3-Hydroxy Desloratadine-d4 Peak Shape in LC-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with 3-Hydroxy Desloratadine-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following resources are designed to help you diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue for basic, amine-containing compounds like 3-Hydroxy Desloratadine.[1][2] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based LC columns.[1][2][3] This creates an additional retention mechanism, causing some molecules to elute later and form a "tail." Other potential causes include column contamination, low buffer concentration, or a mismatch between the sample solvent and the mobile phase.[2][4][5]
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting is typically a sign of column overload, where either the injection volume or the analyte concentration is too high for the column's capacity.[4] It can also be caused by a physical change or collapse in the column bed.[4]
Q3: I am observing split peaks for this compound. What should I investigate?
Split peaks can arise from several issues. A common cause is a partially blocked column frit, which distorts the sample band as it enters the column.[5][6] It can also be caused by a mismatch between the injection solvent and the mobile phase, where the sample solvent is significantly stronger than the mobile phase, leading to poor focusing of the analyte band at the head of the column.[7][8] Other possibilities include a void in the column or issues with the injector.[9][10]
Q4: Can the deuterated internal standard (this compound) itself contribute to peak shape issues?
While the chemical properties are very similar, the substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties.[11] This "isotope effect" can sometimes result in a slightly earlier elution time for the deuterated standard compared to the non-deuterated analyte.[11] While this doesn't inherently cause poor peak shape, if the peak elutes in a region of changing mobile phase composition or matrix effects, it could be a contributing factor to inconsistent peak integration and apparent shape issues.[11][12]
Q5: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is critical for controlling the ionization state of both the analyte and the stationary phase. For a basic compound like 3-Hydroxy Desloratadine, a low pH mobile phase (e.g., with 0.1% formic acid) ensures the analyte is consistently protonated (positively charged).[1] This can improve peak shape by minimizing secondary interactions with silanol groups, especially when using a high-purity, end-capped column.[3] Conversely, at a higher pH, silanol groups on the silica (B1680970) surface become more ionized (negatively charged), increasing the likelihood of peak tailing.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step process to diagnose and fix peak tailing for this compound.
Caption: Systematic workflow for troubleshooting peak tailing.
Experimental Protocol: Mobile Phase Optimization for Peak Tailing
-
Establish a Baseline: Prepare your standard mobile phase (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) and inject a standard of this compound. Record the peak asymmetry or tailing factor.
-
Introduce a Buffer: If tailing persists, replace the acidified water with a buffered mobile phase. A common choice for LC-MS is 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid.[1] Prepare both aqueous (A) and organic (B) mobile phases with this buffer. The ammonium ions can help to shield the residual silanol groups on the column, reducing secondary interactions with the analyte.[2]
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new buffered mobile phase (at least 10-15 column volumes).
-
Inject and Compare: Inject the this compound standard and compare the peak shape to the baseline. A reduction in tailing should be observed.
| Parameter | Condition 1 (Acidified) | Condition 2 (Buffered) | Expected Outcome |
| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Reduced Peak Tailing |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | 10 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile | Improved Peak Asymmetry |
| Analyte Interaction | Potential secondary interaction with silanols | Shielding of silanols by ammonium ions | More Symmetrical Peak |
Guide 2: Addressing Peak Fronting and Splitting
This guide outlines steps to troubleshoot peak fronting and splitting.
Caption: Troubleshooting workflow for peak fronting and splitting.
Experimental Protocol: Diagnosing Solvent and Overload Effects
-
Perform a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) in the same solvent. Inject each dilution and observe the peak shape. If the fronting diminishes with decreasing concentration, the issue is column overload.
-
Solvent Matching:
-
Identify Initial Conditions: Note the composition of your mobile phase at the start of your gradient (e.g., 95% A, 5% B).
-
Reconstitute Sample: If your sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% acetonitrile), evaporate the sample to dryness and reconstitute it in a solvent that matches or is weaker than the initial mobile phase composition.
-
Analyze: Inject the reconstituted sample. If peak splitting is resolved, the cause was a solvent mismatch.
-
| Issue | Test | Positive Result | Solution |
| Peak Fronting | Inject serial dilutions of the sample. | Peak shape improves at lower concentrations. | Reduce sample concentration or injection volume. |
| Peak Splitting | Reconstitute sample in initial mobile phase. | Split peak becomes a single, sharp peak. | Ensure sample solvent is weaker than or equal in strength to the initial mobile phase. |
Column Selection and Care
The choice of LC column can significantly impact peak shape, especially for basic compounds.
| Column Type | Description | Impact on this compound | Considerations |
| High-Purity, End-capped Silica C18 | Modern Type B silica with minimal metal content and proprietary end-capping to cover residual silanols.[1] | Generally provides good peak shape, especially with an optimized mobile phase.[1] | May still exhibit some tailing without proper mobile phase modifiers (acid or buffer).[1] |
| Embedded Polar Group (EPG) | C18 chains with a polar group embedded near the silica surface. | Excellent for basic compounds as the polar group shields silanols, improving peak shape. | Can offer different selectivity compared to standard C18. |
| Hybrid Silica (BEH, CSHTM) | Columns based on ethylene-bridged hybrid particles. | Offer improved pH stability and can reduce silanol interactions, leading to better peak shapes for bases. | May have different retention characteristics. |
Column Care Protocol:
-
Dedicated Column: If possible, dedicate a column for the analysis of basic compounds to avoid cross-contamination.
-
Washing Procedure: After a batch of samples, flush the column with a strong solvent (e.g., 50:50 isopropanol:acetonitrile) to remove strongly retained matrix components.
-
Storage: For long-term storage, follow the manufacturer's recommendations, which typically involve a non-buffered, mid-range organic solvent mixture (e.g., 50:50 acetonitrile:water). Never store a column in a buffered mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. support.waters.com [support.waters.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. halocolumns.com [halocolumns.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
Technical Support Center: Managing Matrix Effects in the Bioanalysis of 3-Hydroxy Desloratadine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing matrix effects in the bioanalysis of 3-Hydroxy Desloratadine (B1670295), utilizing 3-Hydroxy Desloratadine-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of 3-Hydroxy Desloratadine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 3-Hydroxy Desloratadine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of the analytical method. In the bioanalysis of 3-Hydroxy Desloratadine, endogenous components like phospholipids, salts, and proteins can interfere with its ionization in the mass spectrometer source.
Q2: How does using this compound help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to the analyte, 3-Hydroxy Desloratadine, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized. This leads to more accurate and precise quantification.[1]
Q3: Can this compound perfectly compensate for all matrix effects?
A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects. Therefore, careful method development and validation are crucial.
Q4: What are the typical sample preparation techniques to reduce matrix effects for 3-Hydroxy Desloratadine analysis?
A4: The most common and effective sample preparation techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3] Both methods aim to remove interfering matrix components before LC-MS/MS analysis. One study noted that SPE was the best procedure for extraction and reduced the initial matrix effect by up to 80%.[3] LLE has also been successfully used for the extraction of 3-Hydroxy Desloratadine and its internal standard.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of 3-Hydroxy Desloratadine using this compound.
Issue 1: High Variability in Analyte/IS Ratio
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all extraction steps (vortexing, evaporation, reconstitution). Verify the accuracy of pipettes. |
| Differential Matrix Effects | Optimize the chromatographic method to ensure co-elution of 3-Hydroxy Desloratadine and this compound. If separation persists, a more rigorous sample cleanup may be necessary. |
| Internal Standard Stability | Confirm the stability of the this compound spiking solution. Prepare fresh solutions as needed. |
| Instrumental Instability | Check for fluctuations in the mass spectrometer's spray voltage or gas flows. Ensure the LC system is delivering a stable flow rate. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Action |
| Column Contamination/Degradation | Implement a column washing protocol with a strong solvent. If the problem persists, replace the analytical column.[2] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure 3-Hydroxy Desloratadine is in a consistent ionization state. |
| Sample Overload | Dilute the sample or reduce the injection volume. |
Issue 3: Unexpected Shift in Retention Time
| Potential Cause | Troubleshooting Action |
| Column Aging | The retention characteristics of an LC column can change over time. Equilibrate the column thoroughly before each run and monitor its performance with QC samples.[2] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase for each analytical run to avoid changes in composition due to evaporation.[2] |
| Temperature Fluctuations | Use a column oven to maintain a consistent and stable temperature throughout the analysis.[2] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 3-Hydroxy Desloratadine and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
IS-Normalized MF: Calculate the MF for both the analyte and the IS, then divide the analyte MF by the IS MF. The variability of the IS-Normalized MF should be less than 15%.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for 3-Hydroxy Desloratadine.[3]
-
Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of this compound internal standard solution. Vortex to mix. Add 400 µL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution and vortex again.
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.
-
Elution: Elute the analytes with 1 mL of an elution solution (e.g., 3:97 ammonia:methanol).
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 400 µL of mobile phase.
Protocol 3: LC-MS/MS Parameters
The following are example parameters based on published methods.[5] Optimization will be required for your specific instrumentation.
-
LC Column: Kromasil C18 (150mm x 4.6mm, 5µm)
-
Mobile Phase: A mixture of (Methanol:Acetonitrile, 60:40 v/v) and 10mM Ammonium Formate (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 15 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
3-Hydroxy Desloratadine: m/z 327.10 → 275.10
-
This compound: m/z 331.10 → 279.10
-
Data Presentation
The following tables summarize typical performance data from validated methods for the analysis of 3-Hydroxy Desloratadine.
Table 1: Recovery and Precision/Accuracy Data
| Analyte | Sample Preparation | Mean Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) |
| 3-Hydroxy Desloratadine | SPE[3] | 69.3 | 5.1 | 5.0 | 99.9 - 100 |
| 3-Hydroxy Desloratadine | LLE[5] | Not Reported | < 5.10 | < 6.68 | -4.00 to 3.75 |
| Desloratadine | SPE[3] | 74.6 | 4.6 | 4.4 | 100.1 - 100.4 |
| Desloratadine | LLE[6] | 90.3 | < 2.0 | < 2.7 | 99.5 - 104.8 |
Note: Specific matrix factor data for 3-Hydroxy Desloratadine with this compound was not available in the searched literature. However, a validated method should demonstrate a coefficient of variation for the IS-normalized matrix factor of <15% across different lots of matrix.[3]
Visualizations
Caption: Troubleshooting workflow for high analyte/IS ratio variability.
Caption: Workflow for the evaluation of matrix effect and recovery.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of 3-Hydroxy Desloratadine-d4 in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy Desloratadine-d4. The information provided is intended to assist in assessing the stability of this analyte in biological matrices during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical stability concerns for this compound in biological matrices?
A1: As a deuterated analog of a major metabolite, the stability of this compound is critical for its use as an internal standard in quantitative bioanalysis. Key stability aspects to evaluate include:
-
Freeze-Thaw Stability: Degradation due to repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Stability under frozen storage conditions (-20°C or -70°C) for the expected duration of the study.
-
Post-Preparative Stability: Stability of the extracted and reconstituted sample in the autosampler before injection.
While specific data for the d4 variant is not extensively published, studies on the non-deuterated (parent) compound, 3-Hydroxy Desloratadine (B1670295), provide valuable insights. For instance, Desloratadine and 3-OH Desloratadine have been shown to be stable in human plasma for at least five freeze-thaw cycles and at room temperature for over 23 hours.[1][2]
Q2: How do I design a freeze-thaw stability study for this compound?
A2: A typical freeze-thaw stability study involves subjecting quality control (QC) samples (spiked blank matrix at low and high concentrations) to a series of freeze-thaw cycles before analysis. The results are then compared against freshly prepared calibration standards and control QC samples that have not undergone freeze-thaw cycles. A common protocol involves a minimum of three cycles, where samples are frozen for at least 12 hours and then thawed unassisted at room temperature. Some studies have evaluated up to five cycles.[1][2]
Q3: What are acceptable criteria for stability?
A3: Generally, the mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should also not exceed 15%. These criteria are in line with regulatory guidelines for bioanalytical method validation.
Q4: Can this compound be used as an internal standard if minor instability is observed?
A4: The use of a stable isotope-labeled (SIL) internal standard like this compound is intended to track the analyte of interest (3-Hydroxy Desloratadine) through sample preparation and analysis. Ideally, the internal standard should exhibit similar stability to the analyte. If minor degradation occurs, but it is consistent between the analyte and the internal standard, accurate quantification may still be possible. However, any instability should be thoroughly investigated and documented. The use of [(2)H4]desloratadine and [(2)H4]3-OH desloratadine as internal standards in validated methods suggests their general stability under analytical conditions.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor recovery of this compound | Degradation during sample preparation (bench-top instability). | Minimize the time samples are at room temperature. Keep samples on ice during extraction. Evaluate short-term stability at different temperatures. |
| Inefficient extraction. | Optimize the extraction method (e.g., solid-phase extraction, liquid-liquid extraction). Ensure the pH of the solutions is appropriate for the analyte.[5] | |
| Inconsistent results in freeze-thaw stability studies. | Inconsistent freezing or thawing rates. | Standardize the freeze-thaw procedure. Snap-freezing in liquid nitrogen and rapid thawing in a water bath can minimize degradation compared to slower processes.[6][7][8] |
| Matrix effects. | Evaluate stability in different lots of the biological matrix. The composition of the matrix can sometimes influence analyte stability.[9] | |
| Analyte degradation in processed samples (post-preparative instability). | Instability in the reconstitution solvent. | Test the stability of the reconstituted samples at the autosampler temperature over a period that mimics the expected run time. |
| Adsorption to vials or well plates. | Use silanized or low-binding vials/plates. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Prepare QC Samples: Spike blank biological matrix (e.g., human plasma) with known concentrations of this compound to prepare low and high QC samples.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this cycle for a minimum of three, and up to five, cycles.
-
-
Sample Analysis: After the final thaw, process the QC samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Evaluation: Analyze the samples against a freshly prepared calibration curve. The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Prepare QC Samples: Spike blank biological matrix with this compound at low and high concentrations.
-
Incubation: Keep the QC samples at room temperature for a specified period that exceeds the expected sample handling time (e.g., 4, 6, or 24 hours). Studies have shown stability of the non-deuterated form for at least 6.4 hours.[1][2]
-
Sample Analysis: Process and analyze the samples using the validated method.
-
Data Evaluation: Compare the results to control samples that were kept frozen until analysis. The deviation should be within ±15%.
Stability Data Summary
The following table summarizes stability data for the non-deuterated Desloratadine and 3-Hydroxy Desloratadine, which can be used as an initial guide for the deuterated analog.
| Stability Test | Matrix | Analyte | Conditions | Result | Reference |
| Freeze-Thaw Stability | Human Plasma | Desloratadine & 3-OH Desloratadine | 5 cycles | Stable | [1][2] |
| Room Temperature Stability | Human Plasma | Desloratadine & 3-OH Desloratadine | 23.8 hours | Stable | [1][2] |
| Bench-Top Stability | Human Plasma | Desloratadine & 3-OH Desloratadine | 6.4 hours | Stable | [1][2] |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability failures.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing carryover of 3-Hydroxy Desloratadine-d4 in autosampler
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing autosampler carryover of 3-Hydroxy Desloratadine-d4.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is this compound particularly susceptible to it?
A: Autosampler carryover is the unintentional appearance of an analyte from a previous injection in a subsequent analysis.[1] This phenomenon can lead to inaccurate quantification and false-positive results.[2] this compound is prone to carryover due to a combination of its physicochemical properties:
-
Hydrophobicity: With a predicted logP value of around 3.15, the molecule is relatively non-polar and can adsorb to hydrophobic surfaces within the autosampler's flow path, such as tubing and rotor seals.[3]
-
Ionic Interactions: The molecule contains a basic piperidine (B6355638) nitrogen (predicted pKa ~9.79) and an acidic hydroxyl group (predicted pKa ~8.82).[3] The basic nitrogen can be protonated, leading to strong ionic interactions with negatively charged sites on metallic (e.g., stainless steel) and glass surfaces in the sample needle and flow path.[4]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors increases the potential for the molecule to "stick" to surfaces.[5]
These interactions make it a "sticky" compound, meaning it is not easily removed by standard washing procedures.[2]
Q2: How can I definitively confirm that the issue I'm seeing is carryover?
A: You can confirm carryover with a simple experiment. If the issue is contamination of a solvent, the extraneous peak will appear consistently in all blanks; if it's carryover, the peak will be largest in the blank immediately following a high-concentration sample and will decrease in subsequent blanks.[5][6]
-
Experimental Protocol: See the "Carryover Identification Test" detailed below for a step-by-step guide.
Q3: What are the most effective wash solvents for preventing this compound carryover?
A: The ideal wash solvent should be stronger than your mobile phase and capable of disrupting the hydrophobic and ionic interactions causing the analyte to adhere to system surfaces.[2][6] Since this compound has both hydrophobic and basic characteristics, a multi-component wash solution is often required.
-
Recommendation: Start with a wash solution containing a high percentage of organic solvent with an acidic additive. The organic component addresses hydrophobic interactions, while the acid neutralizes the basic nitrogen, increasing its solubility. For particularly stubborn carryover, a more complex mixture may be necessary.
Q4: My autosampler has options for needle wash. How can I optimize the wash method?
A: Optimizing the wash program is crucial. Refer to your instrument's manual for specific programming instructions.
-
Increase Wash Volume and Time: Ensure the volume of wash solvent used is sufficient to completely flush the needle and sample loop. Increasing the duration of the wash step can also significantly reduce carryover.[7]
-
Use Pre- and Post-Injection Washes: A post-injection wash cleans the system after a sample is injected. A pre-injection wash can be effective at cleaning the exterior of the needle before it enters the next sample vial.[8] Employing both can reduce carryover several-fold.[8]
-
Dip the Needle Deeper: Ensure the needle is fully immersed in the wash solvent to clean both the interior and exterior surfaces effectively.
Q5: I've improved my wash solvent and method, but carryover persists. How can I find the source?
A: If a robust wash protocol is ineffective, the carryover may be originating from other components like the injection valve rotor seal or connecting tubing.[5] A systematic process of elimination is the best approach to pinpoint the source.
-
Experimental Protocol: See the "Systematic Source Isolation" protocol below for a detailed workflow.
Q6: What other factors can contribute to carryover of this compound?
A: Beyond the wash procedure, several other factors can be at play:
-
Worn Components: Worn injector rotor seals or scratched needles can create microscopic pockets where the analyte can become trapped.[5] Regular preventative maintenance is critical.
-
Improperly Seated Fittings: Poorly seated tubing connections can create dead volumes that trap the sample, leading to carryover.
-
Vial and Cap Selection: Using vials or sealing mats made from materials that can adsorb the analyte or leach contaminants should be avoided.[1]
Data Presentation
The table below summarizes recommended starting points for autosampler wash solvent compositions to mitigate this compound carryover. Effectiveness may vary based on the specific LC system and mobile phase conditions.
| Solvent Composition | Analyte Property Targeted | Notes & Recommendations |
| 90:10 Acetonitrile (B52724)/Water + 0.5% Formic Acid | Hydrophobic & Basic | A good starting point. The high organic content solubilizes the non-polar regions, while the acid protonates the basic nitrogen to prevent ionic binding. |
| 90:10 Methanol/Water + 0.5% Formic Acid | Hydrophobic & Basic | Methanol can be more effective than acetonitrile for some compounds.[8] Worth trying if the acetonitrile mixture is insufficient. |
| 50:50:0.1 Isopropanol/Acetonitrile/Formic Acid | Strongly Hydrophobic | Isopropanol (IPA) is a very strong organic solvent that can remove highly retained compounds. Use with caution and ensure compatibility with your system components. |
| "Magic Mixture": 25:25:25:25 Acetonitrile/Methanol/IPA/Water + 0.1% Formic Acid | Broad Spectrum | This aggressive mixture is often used for general system cleaning and can be highly effective at removing stubborn residues.[5] |
Experimental Protocols
Protocol 1: Carryover Identification Test
Objective: To confirm and quantify the extent of autosampler carryover.
Methodology:
-
Equilibrate System: Run your standard mobile phase until the baseline is stable.
-
Inject Pre-Blank: Inject a blank sample (your sample diluent). There should be no peak for this compound.[6]
-
Inject High-Concentration Standard: Inject your highest concentration calibration standard or a high-level QC sample.
-
Inject Post-Blanks: Immediately inject a series of at least three consecutive blank samples.[6]
-
Analyze Data:
-
If a peak for this compound appears in the first Post-Blank and decreases in size in the subsequent blanks, carryover is confirmed.[5]
-
The carryover percentage can be calculated by comparing the peak area in the first Post-Blank to the area of the lower limit of quantification (LLOQ) standard. For regulated bioanalysis, this should typically be ≤20% of the LLOQ response.[6]
-
Protocol 2: Systematic Source Isolation
Objective: To identify the specific component within the LC system responsible for carryover when optimized washing fails.
Methodology:
-
Confirm Carryover: Perform the "Carryover Identification Test" to establish a baseline level of carryover.
-
Column Check: Remove the analytical column and replace it with a zero-dead-volume union.[7]
-
Repeat Test: Re-run the sequence of a high-concentration standard followed by a blank injection.
-
Analyze Results:
-
Carryover Disappears: If the carryover is gone, it indicates that the column was the source. The column may require extensive flushing with a strong solvent or replacement.[7]
-
Carryover Persists: If the carryover remains, the source is within the autosampler or its associated tubing and valves.[6] At this stage, inspect and consider replacing the injector rotor seal and any associated tubing in the sample path, as these are common culprits.[5]
-
Visualizations
References
Technical Support Center: 3-Hydroxy Desloratadine-d4 Analysis in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy Desloratadine-d4. It focuses on the impact of different biological matrices on the analytical methodology, particularly for LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is the deuterium-labeled form of 3-Hydroxy Desloratadine (B1670295), a major active metabolite of Desloratadine. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, but it has a different mass. This allows for accurate quantification by correcting for variability during sample preparation and instrument analysis.[2][3]
Q2: Which biological matrices are commonly used for the analysis of 3-Hydroxy Desloratadine?
A2: The most common biological matrix for pharmacokinetic studies of 3-Hydroxy Desloratadine is human plasma.[4][5][6][7] Urine is also a relevant matrix for excretion studies.[8] While less common, other matrices like saliva or tissue homogenates may be of interest for specific research applications, though they present unique analytical challenges.[8]
Q3: What are the main challenges when analyzing this compound in different biological matrices?
A3: The primary challenge is the "matrix effect," where components of the biological sample other than the analyte interfere with the ionization process in the mass spectrometer.[4] This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.[4] The complexity and composition of the matrix significantly influence the extent of these effects. For instance, plasma contains high levels of proteins and phospholipids, while urine has a high salt content, each requiring a tailored sample preparation strategy.[4][9]
Q4: What are the recommended sample preparation techniques?
A4: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most effective methods for extracting 3-Hydroxy Desloratadine and its deuterated internal standard from biological matrices.[4][10] SPE, in particular, is noted for providing cleaner extracts and significantly reducing matrix effects, with recoveries for 3-Hydroxy Desloratadine from plasma reported to be around 69.3%.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Inefficient chromatographic separation. 2. Contamination of the analytical column. 3. Suboptimal mobile phase composition. | 1. Optimize the LC gradient, flow rate, and column temperature. Consider a different column chemistry if necessary. 2. Implement a column wash step between injections. If the problem persists, replace the guard column or the analytical column. 3. Adjust the mobile phase pH or the organic solvent ratio. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of the analyte or internal standard. 3. Instrument variability. | 1. Ensure consistent timing and technique for all extraction steps. Use an automated liquid handler if available. 2. Perform stability tests (freeze-thaw, bench-top) to ensure the analyte and IS are stable under the experimental conditions.[11] 3. Verify instrument performance through regular calibration and maintenance. |
| Low Signal Intensity or Ion Suppression | 1. Significant matrix effects from co-eluting endogenous compounds. 2. Suboptimal ionization source parameters. 3. Inefficient extraction (low recovery). | 1. Improve the sample cleanup procedure. Solid-phase extraction is often more effective than protein precipitation for reducing matrix effects.[4] 2. Optimize source parameters such as temperature, gas flows, and voltages. 3. Evaluate and optimize the extraction procedure to maximize recovery. |
| High Background Noise or Interferences | 1. Contamination from solvents, reagents, or labware. 2. Carryover from previous injections. 3. Endogenous compounds in the matrix with similar mass-to-charge ratios. | 1. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. 2. Optimize the autosampler wash sequence with a strong organic solvent. 3. Improve chromatographic separation to resolve the interfering peaks from the analyte and IS. |
| Inaccurate Quantification (Poor Accuracy) | 1. Incorrect preparation of calibration standards. 2. Degradation of the analyte or internal standard stock solutions. 3. Non-linearity of the calibration curve. | 1. Double-check all calculations and dilutions for the preparation of calibrators. 2. Verify the stability of stock solutions and prepare fresh solutions if necessary. 3. Evaluate different weighting factors for the regression analysis of the calibration curve (e.g., 1/x or 1/x²). |
Experimental Protocols and Data
Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma
This protocol is adapted from a validated method for the analysis of 3-Hydroxy Desloratadine in human plasma.[4]
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard solution and 400 µL of 10 mM disodium (B8443419) hydrogen phosphate (B84403) solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of a solution of ammonia (B1221849) and methanol (3:97 v/v).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 400 µL of the mobile phase.
Quantitative Data Summary
The following table summarizes key validation parameters for the analysis of 3-Hydroxy Desloratadine in human plasma using an LC-MS/MS method with this compound as the internal standard. Data for other matrices is often not publicly available and requires matrix-specific validation.
| Parameter | Human Plasma | Urine | Saliva |
| Extraction Method | Solid-Phase Extraction (SPE) | SPE or LLE (method development required) | LLE or Protein Precipitation (method development required) |
| Mean Recovery (%) | 69.3%[4] | Data not available | Data not available |
| Matrix Effect (%CV) | < 2.2%[4] | Data not available | Data not available |
| LLOQ (ng/mL) | 0.100[4] | Dependent on method validation | Dependent on method validation |
| Precision (%CV) | < 5.1%[4] | Requires validation | Requires validation |
| Accuracy (% Nominal) | 99.9% - 100%[4] | Requires validation | Requires validation |
Visualizations
Experimental Workflow
References
- 1. mybiosource.com [mybiosource.com]
- 2. simbecorion.com [simbecorion.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 7. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Isotopic Exchange of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis heavily depend on the integrity of internal standards. Deuterated internal standards are preferred in mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis.[1][2] However, the risk of isotopic exchange—where deuterium (B1214612) atoms are replaced by hydrogen from the surroundings—can compromise data accuracy.[3][4] This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize isotopic exchange and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the environment, such as a solvent.[3] This is problematic for quantitative analysis because it alters the mass of the internal standard, leading to a decreased signal for the deuterated species and potentially an increased signal for the unlabeled analyte. This can result in inaccurate and unreliable quantification.[3][5]
Q2: What are the primary factors that influence the rate of isotopic exchange?
A2: The stability of deuterium labels is influenced by several key factors:
-
pH: The rate of exchange is highly dependent on pH. Both acidic and especially basic conditions can catalyze the exchange of deuterium atoms. The minimum rate of exchange for amide hydrogens is typically observed around pH 2.5.[3][6][7]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3][8] Therefore, it is crucial to maintain low temperatures during sample handling and analysis.[6]
-
Solvent: Protic solvents like water and methanol (B129727) contain exchangeable protons and can facilitate the loss of deuterium from the standard.[3][8] Aprotic solvents should be used when possible.[8]
-
Position of the Deuterium Label: The location of the deuterium atom on the molecule is critical. Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[4][8] Those on carbons adjacent to carbonyl groups can also be labile under certain conditions.[4] It is best to select standards where deuterium labels are on stable, non-exchangeable positions.[8][9]
Q3: How should I properly store deuterated internal standards to ensure their stability?
A3: Proper storage is crucial for maintaining the isotopic purity of deuterated standards. General best practices include:
-
Temperature: While refrigeration at 4°C is common, long-term storage at -20°C is often recommended. Always consult the manufacturer's certificate of analysis for specific storage temperatures.[8]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[8]
-
Inert Atmosphere: To prevent oxidation, handle and store deuterated compounds under an inert atmosphere like nitrogen or argon.[8]
-
Solvent Choice: Use a stable solvent for stock solutions, such as methanol. Avoid acidic or basic solutions for storage as they can promote deuterium exchange.[8][10]
-
Container Integrity: Store standards in tightly sealed containers to prevent exposure to atmospheric moisture.[3]
Q4: Can the choice of internal standard affect my results beyond isotopic exchange?
A4: Yes. Besides the stability of the label, other factors to consider when selecting a deuterated internal standard include:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[9]
-
Mass Shift: A mass difference of at least 3 atomic mass units is recommended to prevent isotopic crosstalk.[9]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects during LC-MS analysis.[1][9] However, a slight difference in retention time due to the isotope effect can sometimes occur.[9]
Troubleshooting Guide
This section addresses common issues encountered during analysis that may be related to isotopic exchange.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks at lower m/z values in the internal standard channel. [8] | Isotopic back-exchange: Deuterium atoms are being replaced by hydrogen.[5] | 1. Review Label Position: Check the structure of the internal standard to ensure deuterium labels are in stable, non-exchangeable positions.[9] 2. Control pH: Measure and adjust the pH of your sample and mobile phase to be as close to neutral as possible, or to the pH of minimum exchange (around 2.5), if compatible with your method.[6][9] 3. Reduce Temperature: Keep samples cold during preparation and in the autosampler.[6] 4. Change Solvent: If possible, use aprotic solvents in your sample preparation.[8] |
| Inconsistent or drifting internal standard response. [5] | Ongoing isotopic exchange: The rate of exchange may be variable between samples due to slight differences in matrix or handling time. | 1. Standardize Timings: Ensure consistent timing for all sample preparation steps, especially incubation times.[6] 2. Assess Post-Preparative Stability: Analyze extracted samples at different time points to see if the internal standard signal is stable in the autosampler.[5][11] 3. Optimize Quenching: If applicable, ensure the quenching step (rapidly lowering pH and temperature) is effective and consistent.[6] |
| Analyte peak detected in blank matrix spiked only with the internal standard. | In-source exchange or presence of unlabeled analyte: The deuterated standard may be exchanging in the mass spectrometer's ion source, or the standard itself may contain unlabeled analyte as an impurity.[3] | 1. Verify Standard Purity: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[9] 2. Optimize MS Source Conditions: Consult your instrument manual for guidance on minimizing in-source exchange. 3. Consider a Different Standard: If the issue persists, a standard with a more stable label or a different isotopic label (e.g., ¹³C) may be necessary.[4][9] |
| Poor accuracy and precision in quantitative results. | Compromised internal standard integrity: Isotopic exchange is leading to inaccurate normalization.[11] | 1. Perform Stability Experiments: Conduct experiments to assess the stability of your deuterated standard under your specific experimental conditions (see Protocol 1 below).[12] 2. Re-evaluate Standard Selection: Ensure the chosen standard is appropriate for the analyte and method conditions.[9] 3. Validate Method Thoroughly: Follow regulatory guidelines for bioanalytical method validation to assess stability under various conditions (e.g., freeze-thaw, bench-top).[11] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[12]
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and reconstitution solvent over time.
Materials:
-
Deuterated internal standard (IS) stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation and reconstitution solvents.
-
LC-MS/MS system.
Methodology:
-
Prepare Initial (T=0) Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol. These will serve as your baseline.[12]
-
Incubate Samples:
-
Process Incubated Samples: After the designated incubation period, process the incubated samples using your established extraction method.[12]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[12]
-
Data Analysis: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal and/or a significant increase in the unlabeled analyte signal in the incubated samples suggests that isotopic exchange is occurring.[12]
Illustrative Stability Data
The following table provides an example of how to present stability data. Actual results will vary depending on the compound and conditions.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Biological Matrix | 4 | 25 | 7.4 | 10% | Minor |
| Reconstitution Solvent | 4 | 25 | 8.5 | 25% | Yes |
| Reconstitution Solvent | 4 | 4 | 8.5 | 5% | No |
| Reconstitution Solvent | 4 | 25 | 6.0 | <2% | No |
Interpretation: The data suggests that the internal standard is unstable at room temperature in the slightly basic reconstitution solvent. Lowering the temperature and neutralizing the solvent significantly reduces the extent of isotopic exchange.[12]
Visualizing Key Concepts
To further clarify the processes and best practices for minimizing isotopic exchange, the following diagrams have been generated.
By carefully selecting internal standards, optimizing analytical conditions, and performing thorough validation, researchers can mitigate the risks associated with isotopic exchange and ensure the generation of high-quality, reliable quantitative data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response for 3-Hydroxy Desloratadine-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses for 3-Hydroxy Desloratadine-d4 in bioanalytical methods. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during liquid chromatography-mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent internal standard (IS) response for this compound?
Inconsistent IS response in LC-MS/MS bioanalysis can stem from a variety of factors.[1][2] For deuterated standards like this compound, the most frequent issues include:
-
Matrix Effects: Variations in the biological matrix (e.g., plasma, urine) between samples can lead to differential ion suppression or enhancement of the IS compared to the analyte.[3][4]
-
Isotopic Exchange: Deuterium atoms on the IS may exchange with hydrogen atoms from the solvent or matrix, especially at non-ideal pH conditions.[4][5] This can alter the mass-to-charge ratio and signal intensity.
-
Chromatographic Shift: The deuterated IS and the native analyte may exhibit slightly different retention times, causing them to elute into the mass spectrometer at different times and experience varying matrix effects.[3][4][6]
-
Internal Standard Purity: The presence of unlabeled 3-Hydroxy Desloratadine (B1670295) in the d4-labeled standard can lead to an artificially high response.[4]
-
Sample Preparation Variability: Inconsistencies in extraction recovery, pipetting, or sample handling can introduce variability in the IS concentration.[1][2]
-
Instability: The IS may degrade during sample collection, storage, or processing.[1][6]
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, such as spray instability, detector saturation, or injection errors, can cause signal variation.[2][7]
Q2: How can I systematically investigate the root cause of my inconsistent IS response?
A systematic approach is crucial for identifying the source of the variability. The following workflow provides a logical sequence for troubleshooting.
Q3: What level of IS response variability is generally considered acceptable?
While regulatory agencies like the FDA do not set specific acceptance criteria for IS response variability, a general guideline is to investigate when the IS response for a particular sample deviates significantly from the mean response of the calibration standards and quality control samples in the same run.[7] A common practice in many laboratories is to trigger an investigation if the IS response of a sample is outside ±50% of the mean IS response of the standards and QCs.
Troubleshooting Guides and Experimental Protocols
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte and/or IS, are a common cause of inconsistent IS response.[3][4]
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of 3-Hydroxy Desloratadine and this compound in a clean solvent (e.g., mobile phase) at a concentration representative of the mid-range of your calibration curve.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted blank matrix with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the same six lots of blank biological matrix with the analyte and IS at the same concentration as Set A before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the MF for both the analyte and the IS and then determine their ratio.
-
Data Presentation: Example Matrix Effect and Recovery Data
| Sample Lot | Analyte MF | IS (d4) MF | IS-Normalized MF (Analyte MF / IS MF) | Analyte RE (%) | IS (d4) RE (%) |
| 1 | 0.85 | 0.92 | 0.92 | 91.2 | 93.5 |
| 2 | 0.78 | 0.88 | 0.89 | 89.5 | 92.1 |
| 3 | 0.81 | 0.90 | 0.90 | 90.3 | 92.8 |
| 4 | 0.90 | 0.95 | 0.95 | 92.1 | 94.0 |
| 5 | 0.75 | 0.85 | 0.88 | 88.7 | 91.5 |
| 6 | 0.83 | 0.91 | 0.91 | 90.8 | 93.1 |
| Mean | 0.82 | 0.90 | 0.91 | 90.4 | 92.8 |
| %CV | 6.9 | 3.8 | 2.9 | 1.4 | 1.0 |
-
An IS-Normalized MF close to 1.0 with a low %CV indicates that the IS is effectively compensating for matrix effects.[8]
-
If significant and variable matrix effects are observed, consider improving sample cleanup (e.g., using a different solid-phase extraction sorbent) or modifying the chromatographic conditions to separate the analyte and IS from interfering matrix components.[9][10]
Guide 2: Evaluating Internal Standard Stability
The stability of this compound is critical for reliable quantification. Instability can arise from isotopic back-exchange or chemical degradation.[4][6]
Experimental Protocol: Assessing Isotopic Stability
This protocol helps determine if deuterium-hydrogen exchange is occurring.
-
Prepare Samples:
-
Spike a known concentration of this compound into the biological matrix.
-
Prepare a parallel sample in a clean solvent (e.g., methanol/water).
-
-
Incubate Samples: Incubate the samples under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Analyze Samples: Analyze the samples by LC-MS/MS at the beginning and end of the incubation period. Monitor the mass transitions for both this compound and unlabeled 3-Hydroxy Desloratadine.
-
Evaluate Results:
-
A significant decrease in the IS response accompanied by an increase in the unlabeled analyte response suggests isotopic exchange.[4]
-
If instability is confirmed, investigate the pH of the sample and solutions. Deuterium exchange can be catalyzed by acidic or basic conditions.[4][5] Consider adjusting the pH to be closer to neutral if possible. Storing the IS stock solution in a non-aqueous solvent is also recommended.
-
Data Presentation: Example Isotopic Stability Data
| Condition | Time (hours) | IS (d4) Peak Area | Unlabeled Analyte Peak Area in IS Channel |
| Matrix | 0 | 1,520,000 | < LLOQ |
| Matrix | 4 | 1,480,000 | 5,200 |
| Solvent | 0 | 1,550,000 | < LLOQ |
| Solvent | 4 | 1,545,000 | < LLOQ |
In this example, the slight increase in the unlabeled analyte signal in the matrix sample could indicate a low level of isotopic exchange.
Guide 3: Addressing Chromatographic Shifts
A slight difference in retention time between the analyte and its deuterated internal standard can lead to differential matrix effects and inconsistent analyte/IS area ratios.[3][6]
Experimental Protocol: Evaluating Chromatographic Co-elution
-
Prepare Samples: Prepare a sample containing both 3-Hydroxy Desloratadine and this compound in both a clean solvent and an extracted blank matrix.
-
Analyze Samples: Inject the samples and carefully examine the chromatograms. Overlay the mass chromatograms for the analyte and the IS.
-
Evaluate Co-elution:
-
Ideally, the apex of both peaks should be within a very narrow window (e.g., ±0.02 minutes).
-
If a significant shift is observed, chromatographic optimization may be necessary.
-
Troubleshooting Chromatographic Shifts:
-
Modify Mobile Phase: Adjusting the organic solvent composition or the pH of the aqueous phase can alter the retention characteristics.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl phase) can improve co-elution.
-
Adjust Gradient Profile: A shallower gradient can sometimes improve the resolution and co-elution of closely related compounds.
For further information on the bioanalysis of desloratadine and its metabolites, refer to established LC-MS/MS methods.[11][12][13][14][15] Always ensure that any troubleshooting steps are followed by a re-validation of the analytical method to confirm its accuracy and precision.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of 3-Hydroxy Desloratadine using 3-Hydroxy Desloratadine-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides an objective comparison of validated bioanalytical methods for 3-Hydroxy Desloratadine (B1670295), a major active metabolite of Desloratadine, utilizing its deuterated stable isotope, 3-Hydroxy Desloratadine-d4, as an internal standard. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.[1][2][3]
Comparative Analysis of LC-MS/MS Methods
The selection of an appropriate bioanalytical method is contingent on various factors, including the required sensitivity, the nature of the biological matrix, and desired sample throughput. Below is a summary of key validation parameters from different published LC-MS/MS methods for the quantification of 3-Hydroxy Desloratadine.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.100 - 11.000[1] | 0.05 - 10[2] | 0.025 - 10[4][5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.100[1] | 0.05[2] | 0.025[4][5] |
| Intra-day Precision (%CV) | 5.1 (at LLOQ)[1] | Not explicitly stated | 3.1 - 11.1[4][5] |
| Inter-day Precision (%CV) | Not explicitly stated | Not explicitly stated | 3.1 - 11.1[4][5] |
| Accuracy (% Nominal) | 99.9 (at LLOQ)[1] | Not explicitly stated | 94.0[4][5] |
| Sample Preparation | Solid-Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE)[2] | Solid-Phase Extraction (SPE)[4][5] |
| Internal Standard | Desloratadine-d5[1] | This compound[2] | Not explicitly stated |
Experimental Protocols
The successful implementation of a bioanalytical method relies on a clear and detailed protocol. Below are generalized methodologies employed in the compared studies for the analysis of 3-Hydroxy Desloratadine in human plasma.
Sample Preparation
Solid-Phase Extraction (SPE): This is a common technique for sample clean-up and concentration.[1][4][5]
-
Pre-conditioning: The SPE cartridge (e.g., SPEC SCX) is pre-conditioned with methanol (B129727) followed by an acidic solution (e.g., 2% formic acid).[6]
-
Sample Loading: A plasma sample, typically diluted with an acidic solution, is loaded onto the conditioned cartridge.[6]
-
Washing: The cartridge is washed with a series of solutions to remove interfering substances. A common wash solution includes 2% formic acid in an acetonitrile:methanol mixture.[6]
-
Elution: The analyte and internal standard are eluted from the cartridge using a basic solution, such as 4% ammonium (B1175870) hydroxide (B78521) in a mixture of methanol, acetonitrile, and water.[6]
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[6]
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.[2]
-
Sample Pre-treatment: An aliquot of plasma is mixed with the internal standard solution.
-
Extraction: An organic solvent (e.g., ethyl ether) is added to the plasma sample, and the mixture is vortexed to facilitate the transfer of the analytes from the aqueous plasma to the organic layer.[2]
-
Separation: The mixture is centrifuged to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: The organic layer is transferred to a clean tube and evaporated to dryness. The residue is then reconstituted in the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Separation: A C18 analytical column is frequently used for the separation of 3-Hydroxy Desloratadine and its internal standard.[2][7] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[2][7]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is commonly employed. The MRM transition for 3-Hydroxy Desloratadine is m/z 327.2 → m/z 275.1.[6] For the deuterated internal standard, this compound, the transition would be monitored at m/z 331.10 → 279.10.[3]
Experimental Workflow Visualization
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the bioanalysis of 3-Hydroxy Desloratadine in human plasma.
Caption: A generalized workflow for the bioanalysis of 3-Hydroxy Desloratadine.
Signaling Pathway (Illustrative)
While not a signaling pathway in the classical biological sense, the following diagram illustrates the logical flow of the analytical process, highlighting the key stages from sample to result.
Caption: Logical flow of the bioanalytical method for 3-Hydroxy Desloratadine.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 4. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Hydroxy Desloratadine-d4 and Other Internal Standards for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for the Quantification of Desloratadine (B1670295) and its Metabolites
In the landscape of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the precise quantification of analytes is paramount. The use of a suitable internal standard (IS) is a critical component of a robust and reliable analytical method, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of 3-Hydroxy Desloratadine-d4 with other commonly used internal standards for the analysis of desloratadine and its primary active metabolite, 3-hydroxydesloratadine (B129375).
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in bioanalysis because their physicochemical properties are nearly identical to the analyte.[1][2] This guide will focus on the comparison of this compound with other deuterated analogs used in the bioanalysis of desloratadine and its metabolites.
Performance Comparison of Internal Standards
Table 1: Comparison of Recovery Data for Deuterated Internal Standards
| Internal Standard | Analyte(s) | Mean Recovery (%) | Extraction Method | Source |
| This compound | Desloratadine, 3-Hydroxydesloratadine | Data not explicitly provided for IS, but analyte recoveries were >98% | Solid Phase Extraction (SPE) | [3] |
| Desloratadine-d5 | Desloratadine, 3-Hydroxydesloratadine | 72.9 | Solid Phase Extraction (SPE) | [4] |
| [(2)H4]desloratadine & [(2)H4]3-OH desloratadine | Desloratadine, 3-Hydroxydesloratadine | Not specified | Liquid-Liquid Extraction (LLE) | [5] |
It is important to note that recovery can be influenced by the extraction method and matrix.
Table 2: Comparison of Method Precision and Accuracy
| Internal Standard | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Source |
| This compound | Desloratadine | 1.62 - 4.90 | 1.62 - 4.90 | -5.54 to -2.55 | [3] |
| 3-Hydroxydesloratadine | 2.05 - 5.93 | 2.05 - 5.93 | -0.48 to -8.04 | [3] | |
| Desloratadine-d5 | Desloratadine | < 4.6 | < 4.4 | 100.1 - 100.4 | [4] |
| 3-Hydroxydesloratadine | < 5.1 | < 5.0 | 99.9 - 100.0 | [4] |
%CV: Percent Coefficient of Variation. % Bias: Percent difference from the nominal concentration.
From the available data, both this compound and Desloratadine-d5 serve as effective internal standards, enabling the development of precise and accurate bioanalytical methods. The choice between them may depend on the specific focus of the study. Using this compound provides a closer structural analog when the primary analyte of interest is 3-hydroxydesloratadine.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of experimental protocols from studies utilizing this compound and Desloratadine-d5 as internal standards.
Method 1: Simultaneous Determination using this compound
This method utilized solid-phase extraction (SPE) for sample preparation and UPLC-MS/MS for analysis.
-
Sample Preparation (Solid Phase Extraction)
-
Human plasma samples were extracted using a solid-phase extraction (SPE) technique.
-
Desloratadine-D5 and 3-OH desloratadine-D4 were used as the internal standards.[3]
-
-
Chromatographic Conditions
-
Mass Spectrometry
Method 2: Simultaneous Determination using Desloratadine-d5
This method also employed solid-phase extraction followed by LC-MS/MS analysis.
-
Sample Preparation (Solid Phase Extraction)
-
Plasma samples were prepared using solid-phase extraction.[4]
-
Samples were eluted with a solution of ammonia (B1221849) and methanol (B129727) (3:97 v/v).[4]
-
-
Chromatographic Conditions
-
Column: Hypurity Advance (50 x 4.6 mm, 5-μm)[4]
-
Mobile Phase: A mixture of Solution A and Solution B (90:10 v/v). Solution A was acetonitrile (B52724) and methanol (40:60 v/v), and Solution B was methanol and water (90:10 v/v).[4]
-
Flow Rate: 1 mL/min[4]
-
Run Time: 5 minutes[4]
-
-
Mass Spectrometry
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate a typical experimental workflow and the logical relationship in choosing an internal standard.
Figure 1. A generalized experimental workflow for the bioanalysis of desloratadine and its metabolites using an internal standard.
Figure 2. Logical relationship illustrating why stable isotope-labeled internal standards are preferred for achieving high accuracy and precision in bioanalysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Desloratadine and its Metabolite Using 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Desloratadine (B1670295) and its active metabolite, 3-Hydroxy Desloratadine. The focus is on methods utilizing the deuterated internal standard 3-Hydroxy Desloratadine-d4, with a comparative analysis against other commonly used internal standards such as Desloratadine-d4 and Desloratadine-d5. The information presented is collated from various validated LC-MS/MS methods to assist researchers in selecting and implementing robust analytical protocols.
Metabolic Pathway of Desloratadine
Desloratadine, a major active metabolite of loratadine, is further metabolized in the body to 3-Hydroxy Desloratadine. This biotransformation is a key consideration in pharmacokinetic and bioequivalence studies.
Metabolic conversion of Loratadine to Desloratadine and 3-Hydroxy Desloratadine.
Comparative Performance of Analytical Methods
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. Deuterated standards are preferred as their physicochemical properties are very similar to the analyte, leading to comparable extraction recovery and ionization efficiency, while being distinguishable by mass spectrometry. The following tables summarize the performance of different LC-MS/MS methods using various internal standards for the analysis of Desloratadine and 3-Hydroxy Desloratadine in human plasma.
Method Performance using this compound and Desloratadine-d4 as Internal Standards
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Internal Standards | Reference |
| Linearity Range (ng/mL) | 0.05 - 10 | 0.05 - 10 | Desloratadine-d4, this compound | [1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.05 | Desloratadine-d4, this compound | [1] |
| Intra-day Precision (%CV) | < 5.71 | < 5.10 | Desloratadine-d4, this compound | [2] |
| Inter-day Precision (%CV) | < 5.47 | < 6.68 | Desloratadine-d4, this compound | [2] |
| Intra-day Accuracy (%) | -6.67 to 5.00 | -4.00 to 3.75 | Desloratadine-d4, this compound | [2] |
| Inter-day Accuracy (%) | -7.80 to 2.60 | -6.00 to -0.25 | Desloratadine-d4, this compound | [2] |
Method Performance using Desloratadine-d5 as an Internal Standard
| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Internal Standard | Reference |
| Linearity Range (pg/mL) | 100 - 11,000 | 100 - 11,000 | Desloratadine-d5 | [3] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 100 | 100 | Desloratadine-d5 | [3] |
| Precision at LLOQ (%CV) | 4.6 | 5.1 | Desloratadine-d5 | [3] |
| Accuracy at LLOQ (%) | 100.4 | 99.9 | Desloratadine-d5 | [3] |
| Within-Batch Precision (%CV) | 4.6 | 5.1 | Desloratadine-d5 | [3] |
| Between-Batch Precision (%CV) | 4.4 | 5.0 | Desloratadine-d5 | [3] |
| Within-Batch Accuracy (%) | 100.4 | 99.9 | Desloratadine-d5 | [3] |
| Between-Batch Accuracy (%) | 100.1 | 100.0 | Desloratadine-d5 | [3] |
| Mean Recovery (%) | 74.6 | 69.3 | 72.9 (Desloratadine-d5) | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from the cited literature.
Method 1: Using Desloratadine-d4 and this compound
-
Sample Preparation: Liquid-liquid extraction from K3EDTA human plasma.[2]
-
Chromatography: Kromasil C18 column (150mm x 4.6mm, 5µm particle size).[2]
-
Mobile Phase: A mixture of Methanol:Acetonitrile (60:40V/V) and 10mM Ammonium formate (B1220265) (70:30V/V) at an isocratic flow rate of 1.0 mL/min.[2]
-
Detection: Tandem mass spectrometry (LC-MS/MS) with a turbo ion spray source operating in positive mode.[2]
-
Mass Transitions:
Method 2: Using Desloratadine-d5
-
Sample Preparation: Solid-phase extraction from human plasma.[3]
-
Internal Standard: Deutrated desloratadine (DES-D5).[3]
-
Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Calibration: Quadratic regression (1/x²) was used for the calibration curve over a range of 100-11,000 pg/ml.[3]
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of pharmaceuticals in biological matrices using LC-MS/MS.
A generalized workflow for bioanalytical method development and sample analysis.
Conclusion
The presented data from various studies demonstrate that robust and sensitive LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine in human plasma. The use of deuterated internal standards, including this compound, Desloratadine-d4, and Desloratadine-d5, ensures high accuracy and precision.
Methods employing a combination of Desloratadine-d4 and this compound show excellent performance with LLOQs as low as 0.05 ng/mL.[1] Similarly, methods using Desloratadine-d5 have been validated with LLOQs of 100 pg/mL and have demonstrated high recovery and stability.[3]
The choice of a specific internal standard and method will depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. The detailed protocols and performance data in this guide provide a solid foundation for researchers to make informed decisions for their bioanalytical needs in the study of Desloratadine.
References
- 1. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to the Accuracy and Precision of 3-Hydroxy Desloratadine-d4 Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites and their deuterated internal standards is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of published analytical methods for the quantification of 3-Hydroxy Desloratadine-d4, a key internal standard in the bioanalysis of the active metabolite of Desloratadine (B1670295).
This document delves into the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, presenting a synthesis of their accuracy, precision, and other critical validation parameters. Detailed experimental protocols are provided to allow for a comprehensive understanding and potential replication of the described methods.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative data from different studies, offering a clear comparison of the key performance indicators for the quantification of 3-Hydroxy Desloratadine and its deuterated internal standard, this compound.
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Recovery (%) | Internal Standard Used | Reference |
| LC-MS/MS (Muppavarapu et al.) | 0.05 - 10 | 0.05 | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 | Not Reported | This compound | [1] |
| LC-MS/MS (Xu et al.) | 0.05 - 10 | 0.05 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2H4]3-OH desloratadine | [2][3] |
| UPLC-MS/MS (Unspecified) | 0.025 - 10 | 0.025 | Not Reported | 3.1 to 11.1 | Not Reported | Better than 94.0 | Not Reported | Not Specified | [4] |
| LC-MS/MS (Patel et al.) | 0.1 - 11 | 0.1 | 5.1 | 5.0 | 99.9 | 100 | Double that of Xu et al. | Desloratadine-D5 | [5] |
Table 1: Comparison of Linearity, LLOQ, Precision, and Accuracy. The coefficient of variation (%CV) is a measure of precision, while accuracy is presented as the percentage of the nominal concentration or the bias.
| Method | Sample Preparation | Chromatographic Column | Mobile Phase | Flow Rate (mL/min) | Mass Spectrometric Detection | Ionization Mode | MRM Transition (m/z) | Reference |
| LC-MS/MS (Muppavarapu et al.) | Liquid-Liquid Extraction | Kromasil C18 (150mm x 4.6mm, 5µm) | Methanol (B129727):Acetonitrile (B52724) (60:40 v/v): 10mM Ammonium (B1175870) formate (B1220265) (70:30 v/v) | 1.0 | Triple Quadrupole | Positive ESI | 331.10 → 279.10 | [1] |
| LC-MS/MS (Xu et al.) | Liquid-Liquid Extraction with ethyl ether | CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm) | 5mM ammonium formate in water, methanol and acetonitrile (50:30:20) | Not Reported | Sciex API3000 | Positive ESI | Not Specified for d4 | [2][3] |
| UPLC-MS/MS (Unspecified) | 96-well solid phase extraction | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| LC-MS/MS (Patel et al.) | Solid-Phase Extraction | Hypurity Advance (50 x 4.6 mm, 5-μm) | Solution A and B (90:10) | 1.0 | AB SCIEX API-4000 | Positive Turbo Ion Spray | Not Specified for d4 | [5] |
Table 2: Comparison of Experimental Conditions. ESI refers to Electrospray Ionization and MRM to Multiple Reaction Monitoring.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS Quantification of this compound (Adapted from Muppavarapu et al.[1])
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a polypropylene (B1209903) tube, add 100 µL of human plasma.
-
Add 25 µL of the internal standard working solution (this compound).
-
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 2.5 mL of the extraction solvent (a mixture of ethyl acetate (B1210297) and n-hexane, 80:20 v/v).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu HPLC
-
Column: Kromasil C18 (150mm x 4.6mm I.D, 5µm particle size)
-
Mobile Phase: A mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (70:30 v/v).
-
Flow Rate: 1.0 mL/min (isocratic).
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Source: Turbo Ion Spray operating in positive mode.
-
MRM Transitions:
-
3-Hydroxy Desloratadine: m/z 327.10 → 275.10
-
This compound (IS): m/z 331.10 → 279.10
-
Method 2: LC-MS/MS Quantification of 3-Hydroxy Desloratadine (Adapted from Xu et al.[2][3])
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of plasma, add the internal standard solution ([2H4]3-OH desloratadine).
-
Add 50 µL of 1 M NaOH.
-
Add 1 mL of ethyl ether and vortex.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
LC System: Not specified.
-
Column: CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm, Shiseido).
-
Mobile Phase: A mixture of 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20, v/v/v).
-
Injection Volume: 20 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API3000.
-
Ionization Source: Positive ion electrospray.
-
MRM Transitions: Specific m/z transitions for the deuterated internal standard were not detailed in the abstract.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Figure 1: A generalized workflow for the bioanalysis of 3-Hydroxy Desloratadine using a deuterated internal standard.
Figure 2: The logical relationship in quantitative bioanalysis using an internal standard.
Conclusion
The presented data from various studies demonstrate that LC-MS/MS methods offer high sensitivity, accuracy, and precision for the quantification of 3-Hydroxy Desloratadine, with this compound serving as a reliable internal standard. While specific parameters may vary between laboratories and methods, the overall performance highlights the robustness of this analytical approach for pharmacokinetic and bioequivalence studies. The choice of a specific method will depend on the required sensitivity, sample throughput, and available instrumentation. Researchers are encouraged to perform in-house validation to ensure the selected method meets the specific requirements of their studies.
References
- 1. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Linearity and Range Assessment for 3-Hydroxy Desloratadine-d4 Assays
For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. A critical component of this validation is the assessment of linearity and range, which ensures that the assay can accurately quantify the analyte over a specified concentration spectrum. This guide provides a comparative overview of linearity and range data for 3-Hydroxy Desloratadine-d4 assays, a key deuterated internal standard used in the bioanalysis of Desloratadine (B1670295), along with a detailed experimental protocol and a visual workflow to aid in the design and evaluation of these essential validation experiments.
The determination of Desloratadine, a long-acting tricyclic histamine (B1213489) antagonist, and its active metabolite, 3-Hydroxy Desloratadine, in biological matrices is a routine requirement in clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it compensates for variability in sample processing and matrix effects.
This guide synthesizes data from various bioanalytical methods to provide a comparative landscape of linearity and range for this compound assays. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is crucial, and the presented data and protocols are framed within these regulatory expectations.
Comparative Analysis of Linearity and Range for this compound Assays
The following table summarizes the linearity and range characteristics of different LC-MS/MS methods developed for the quantification of 3-Hydroxy Desloratadine, often in conjunction with Desloratadine, using this compound as an internal standard.
| Method | Linearity Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | 0.05 - 10 | Quadratic (weighted 1/concentration) | > 0.99 | [1] |
| LC-MS/MS | 0.05 - 10 | Not Specified | ≥ 0.99 | [2] |
| UPLC-MS/MS | 0.025 - 10 | Not Specified | Not Specified | [3][4] |
| LC-MS/MS | 0.1 - 11 | Quadratic (1/x²) | > 0.99 | [5][6] |
| LC-MS/MS | 0.05 - 10 | Not Specified | Not Specified | [7] |
Note: The performance characteristics of the assay for the analyte (3-Hydroxy Desloratadine) are intrinsically linked to the consistent response of the internal standard (this compound). The linearity of the analyte's calibration curve is assessed by the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocol for Linearity and Range Assessment
This protocol outlines a typical procedure for evaluating the linearity and range of a bioanalytical method for this compound.
1. Objective: To demonstrate the relationship between the instrumental response and the known concentrations of the analyte and to define the concentration range over which the assay is accurate, precise, and linear.
2. Materials:
- Reference standard of 3-Hydroxy Desloratadine
- Reference standard of this compound (Internal Standard, IS)
- Blank biological matrix (e.g., human plasma)
- All necessary solvents and reagents for the LC-MS/MS system
3. Preparation of Stock and Working Solutions:
- Prepare individual stock solutions of 3-Hydroxy Desloratadine and this compound in a suitable organic solvent (e.g., methanol).
- From the stock solutions, prepare serial dilutions to create working standard solutions at various concentrations.
- Prepare a working solution of the internal standard (this compound) at a constant concentration.
4. Preparation of Calibration Standards:
- A set of at least six to eight non-zero calibration standards should be prepared by spiking the blank biological matrix with known concentrations of 3-Hydroxy Desloratadine from the working standard solutions.[8]
- The concentration range should encompass the expected concentrations in study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[8]
- A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.[8]
5. Sample Processing:
- To each calibration standard, blank, and zero sample, add a fixed volume of the internal standard working solution.
- Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as defined in the bioanalytical method.
- Evaporate the solvent and reconstitute the residue in the mobile phase.
6. Instrumental Analysis:
- Inject the prepared samples into the LC-MS/MS system.
- Analyze the samples in a single analytical run.
7. Data Analysis and Acceptance Criteria:
- For each calibration standard, calculate the peak area ratio of the analyte (3-Hydroxy Desloratadine) to the internal standard (this compound).
- Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the analyte.
- Perform a linear regression analysis. A weighted model (e.g., 1/x or 1/x²) is often used to ensure accuracy at the lower end of the range.[1]
- The correlation coefficient (r) should be ≥ 0.99.
- The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.
- At least 75% of the non-zero calibration standards must meet the acceptance criteria, including the LLOQ and ULOQ.
Visualizing the Workflow
The following diagram illustrates the key steps in the linearity and range assessment for a this compound assay.
Caption: Workflow for Linearity and Range Assessment.
By following a well-defined protocol and understanding the expected performance from comparative data, researchers can confidently establish the linearity and range of their this compound assays, ensuring the generation of high-quality, reliable data for their drug development programs.
References
- 1. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 8. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 3-Hydroxy Desloratadine (B1670295), a primary active metabolite of Desloratadine, utilizing its deuterated isotopologue, 3-Hydroxy Desloratadine-d4, as an internal standard. The focus is on the critical process of cross-validation to ensure data consistency and reliability across different analytical methods or laboratories. This is particularly crucial in multi-site clinical trials and when methods are updated or changed during the drug development lifecycle.
Understanding Cross-Validation in Bioanalysis
Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide equivalent results for a given analyte in a specific biological matrix.[1][2] This is essential when data from different studies, laboratories, or even different analytical techniques need to be compared or combined.[3][4] Regulatory bodies like the FDA and EMA provide guidelines on when cross-validation is necessary, for instance, when minor changes are made to a validated method or when samples from a single study are analyzed at multiple sites.[3][4][5] The primary goal is to identify and address any systematic bias between the methods being compared.[6]
Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is the predominant technique for the quantification of 3-Hydroxy Desloratadine in biological matrices due to its high sensitivity and selectivity.[7][8] While a direct cross-validation study between multiple distinct methods for this compound was not found in the public literature, this guide compiles and compares the performance of several validated LC-MS/MS methods for the parent compound and its metabolite, which are foundational for a cross-validation exercise.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for 3-Hydroxy Desloratadine
| Parameter | Method 1 (Xu et al., 2007)[9][10] | Method 2 (Vittala et al., 2013)[8] | Method 3 (Jain et al., 2013)[7] |
| Internal Standard | [(2)H(4)]3-OH desloratadine | 3-OH desloratadine-D4 | Desloratadine-D5 |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 0.05 - 10 ng/mL | 0.10 - 11.00 ng/mL | 0.10 - 11.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.10 ng/mL | 0.10 ng/mL |
| Accuracy at LLOQ | Not explicitly stated | 99.9% | 99.9% |
| Precision at LLOQ (%CV) | Not explicitly stated | 5.1% | 5.1% |
| Mean Recovery | Not explicitly stated | 69.3% | 69.3% |
| Run Time | Not explicitly stated | < 2 minutes | ~5 minutes |
Experimental Protocol: A Representative LC-MS/MS Method
The following is a generalized experimental protocol based on commonly employed methodologies for the analysis of 3-Hydroxy Desloratadine in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 250 µL of human plasma, add the internal standard (this compound).
-
Pre-condition a solid-phase extraction (SPE) plate with methanol (B129727) followed by an acidic solution (e.g., 2% formic acid).[11]
-
Load the plasma sample onto the SPE plate.[11]
-
Wash the plate with an acidic solution and then a mixture of organic solvents to remove interferences.[11]
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 4% ammonium (B1175870) hydroxide (B78521) in a methanol:acetonitrile:water mixture).[11]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[11]
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5mM ammonium formate) and organic solvents (e.g., methanol and acetonitrile).[9][10]
-
Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.[7][11]
-
Injection Volume: 15-20 µL.[7]
3. Tandem Mass Spectrometry
-
Ionization: Positive ion electrospray ionization (ESI) is generally used.[7][9][11]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The mass transitions monitored would be specific for 3-Hydroxy Desloratadine and this compound. For example, the transition for 3-Hydroxy Desloratadine is m/z 327.2 → m/z 275.1.[11]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart of the bioanalytical method cross-validation process.
Conclusion
The cross-validation of analytical methods for this compound is a critical step in ensuring the integrity and comparability of bioanalytical data. While the presented LC-MS/MS methods demonstrate robust performance, a formal cross-validation study should be conducted when transferring methods between laboratories or when significant changes are made to a validated procedure. By following a structured cross-validation protocol, researchers can confidently compare and combine data, ultimately supporting regulatory submissions and advancing drug development programs.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Evaluating the Robustness of Analytical Methods for 3-Hydroxy Desloratadine Utilizing a Deuterated Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of 3-Hydroxy Desloratadine (B1670295), the primary active metabolite of the widely used antihistamine Desloratadine, is critical in pharmacokinetic and bioequivalence studies. The robustness of the analytical method employed is paramount to ensure reliable and reproducible data. This guide provides a comparative evaluation of various analytical methods for 3-Hydroxy Desloratadine, with a focus on the role of its deuterated internal standard, 3-Hydroxy Desloratadine-d4, in enhancing method robustness. The comparison is based on experimental data from published studies, detailing different extraction techniques and chromatographic conditions.
The Cornerstone of Robustness: Stable Isotope Labeled Internal Standards
In quantitative bioanalysis, especially when using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring method robustness. A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-perfect co-elution and similar ionization behavior with the analyte allows it to compensate for variability in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification.
Comparative Analysis of Analytical Methodologies
The most prevalent methods for the quantification of 3-Hydroxy Desloratadine in biological matrices are based on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). However, the choice of sample preparation and chromatographic technique significantly impacts the method's robustness and overall performance.
Sample Preparation: The First Step to a Robust Assay
The goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix, remove potential interferences, and concentrate the sample. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) has been shown to provide excellent sample clean-up, leading to reduced matrix effects and consistent recoveries. One study reported a mean recovery of 69.3% for 3-Hydroxy Desloratadine from human plasma using SPE.[1] Another study utilizing a mixed-mode SPE plate prior to UPLC-MS/MS analysis also demonstrated high accuracy and precision.[2]
Liquid-Liquid Extraction (LLE) offers a simpler and often faster alternative to SPE. A method using ethyl ether for LLE demonstrated good accuracy and sensitivity for the simultaneous determination of desloratadine and 3-hydroxydesloratadine (B129375).[3] Another LLE-based method reported high recovery and stability.[4]
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid phase | Partitioning between two immiscible liquid phases |
| Selectivity | High, tunable by sorbent chemistry | Moderate to high, dependent on solvent choice |
| Recovery | Generally high and reproducible (e.g., ~69% for 3-OH Desloratadine)[1] | Variable, can be high depending on analyte and solvent |
| Matrix Effect | Generally lower due to cleaner extracts | Can be higher, potential for co-extraction of interferences |
| Throughput | Can be automated for high throughput | Can be more labor-intensive, though automation is possible |
| Cost | Generally higher (cartridges, manifolds) | Generally lower (solvents, glassware) |
Chromatographic Separation and Detection: The Core of the Analysis
The choice between conventional High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) impacts the speed, resolution, and sensitivity of the analysis.
UPLC-MS/MS methods offer significant advantages in terms of speed and sensitivity. The use of sub-2 µm particles in UPLC columns results in sharper peaks and shorter run times. A UPLC-MS/MS method was successfully validated with a dynamic range of 0.025 to 10 ng/mL for 3-hydroxydesloratadine, demonstrating excellent precision and accuracy.[2]
HPLC-MS/MS remains a robust and widely used technique. Several validated HPLC-MS/MS methods have been reported for the simultaneous analysis of desloratadine and 3-hydroxydesloratadine, showcasing good linearity, precision, and accuracy.[1][3]
An alternative technique, High-Performance Thin-Layer Chromatography (HPTLC) , has also been developed for the quantification of desloratadine and could potentially be adapted for 3-Hydroxy Desloratadine. HPTLC offers the advantage of high sample throughput and low solvent consumption.[5][6]
Table 2: Comparison of Analytical Techniques
| Parameter | UPLC-MS/MS | HPLC-MS/MS | HPTLC |
| Principle | Liquid chromatography with sub-2 µm particles, mass detection | Liquid chromatography with >2 µm particles, mass detection | Planar chromatography, densitometric detection |
| Speed | Very fast (run times often < 2 min)[2] | Moderate (run times typically 2-5 min)[1] | High throughput (multiple samples per plate) |
| Resolution | Very high | High | Moderate |
| Sensitivity | Very high (LLOQ in the pg/mL range)[2] | High (LLOQ in the pg/mL to ng/mL range)[1][3] | Moderate (LLOQ typically in the ng/spot range)[6] |
| Robustness | High, requires robust instrumentation | High, well-established technique | Good, sensitive to environmental factors |
| Solvent Consumption | Low | Moderate | Very Low |
Experimental Protocols
Representative LC-MS/MS Method Protocol (using SPE)
1. Sample Preparation (Solid-Phase Extraction) [1][7]
-
Pre-treatment: To 200 µL of plasma, add the internal standard solution (this compound).
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions [1][3][8]
-
LC System: An HPLC or UPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm for UPLC).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min for UPLC.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
Representative HPTLC Method Protocol
1. Sample Preparation [5]
-
Perform a suitable extraction from the biological matrix (e.g., LLE).
-
Evaporate the organic layer and reconstitute in a small volume of a suitable solvent.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply samples as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as methanol, chloroform, toluene, and ammonia.[5]
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate with a TLC scanner at the wavelength of maximum absorbance (e.g., 254 nm).[5]
Visualizing the Workflow
Figure 1. A generalized workflow for the bioanalysis of 3-Hydroxy Desloratadine.
Conclusion
The robustness of an analytical method for 3-Hydroxy Desloratadine is significantly enhanced by the use of its deuterated internal standard, this compound. Both SPE and LLE are viable sample preparation techniques, with SPE generally offering cleaner extracts and potentially higher robustness against matrix effects. UPLC-MS/MS stands out as the superior analytical technique, providing faster analysis times and higher sensitivity compared to traditional HPLC-MS/MS. For high-throughput screening, HPTLC presents a cost-effective alternative. The selection of the most appropriate method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The validation data across various studies confirm that with a proper internal standard and optimized conditions, robust and reliable quantification of 3-Hydroxy Desloratadine in biological matrices can be consistently achieved.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Solid-Phase Extraction Cartridges for 3-Hydroxy Desloratadine-d4 Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of 3-Hydroxy Desloratadine-d4, the deuterated internal standard for the active metabolite of Desloratadine (B1670295), selecting the optimal solid-phase extraction (SPE) cartridge is a critical step for achieving accurate and reproducible results. This guide provides a comparative analysis of different SPE cartridge types, supported by available experimental data, to aid in the selection of the most appropriate extraction method.
The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the nature of the biological matrix. 3-Hydroxy Desloratadine is a polar metabolite, and its deuterated analog, this compound, shares these characteristics. Effective extraction from complex matrices like plasma requires a method that offers high recovery, minimal matrix effects, and high reproducibility. This comparison focuses on three common types of SPE chemistries: polymeric reversed-phase, strong cation exchange, and mixed-mode.
Data Presentation: Performance of Different SPE Cartridges
The following table summarizes the performance characteristics of various SPE cartridge types for the extraction of 3-Hydroxy Desloratadine and its non-deuterated form. While direct head-to-head comparative studies for this compound are limited in publicly available literature, this table is compiled from a combination of specific product application notes and general performance data for similar analytes.
| SPE Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism(s) | Reported Recovery/Efficiency | Key Advantages | Potential Considerations |
| Polymeric Reversed-Phase | e.g., Waters Oasis HLB, Phenomenex Strata-X | Hydrophobic interaction | Generally high for a broad range of analytes (often >90%) | High binding capacity, stable across a wide pH range, good for removing salts and phospholipids. | May require careful optimization of wash steps to remove endogenous interferences without losing the polar analyte. |
| Strong Cation Exchange (SCX) | e.g., Varian SPEC® SCX | Ion exchange | Approximately 85% for 3-Hydroxy Desloratadine[1] | High selectivity for basic compounds, leading to very clean extracts. | Requires precise pH control during loading and elution steps. |
| Mixed-Mode | e.g., Polymeric with both hydrophobic and ion-exchange functional groups | Hydrophobic and ion exchange | High precision and accuracy reported for 3-Hydroxy Desloratadine[2] | Orthogonal retention mechanisms provide enhanced selectivity and sample cleanup. | Method development can be more complex due to the dual retention mechanisms. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below is a detailed protocol for the extraction of 3-Hydroxy Desloratadine using a strong cation exchange (SCX) SPE cartridge, based on a published application note[1].
Protocol for SPEC® SCX 96-Well Plate (15 mg)
-
Conditioning: Condition the SPE plate with 400 µL of methanol.
-
Equilibration: Equilibrate the plate with 400 µL of 2% formic acid in water.
-
Sample Loading: Load 250 µL of the plasma sample that has been pre-treated by diluting with 500 µL of 2% formic acid solution. Apply a vacuum of approximately 5 in. Hg.
-
Washing:
-
Wash 1: 400 µL of 2% formic acid solution.
-
Wash 2: 400 µL of 2% formic acid in a 70:30 (v/v) mixture of acetonitrile (B52724) and methanol.
-
-
Elution: Elute the analyte with two aliquots of 200 µL of 4% ammonium (B1175870) hydroxide (B78521) in a 45:45:10 (v/v/v) mixture of methanol, acetonitrile, and water.
-
Post-Elution: Dry the eluate under a stream of nitrogen and reconstitute in 150 µL of the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: A general workflow diagram for the Solid-Phase Extraction (SPE) of this compound from plasma.
Caption: A diagram illustrating the primary retention mechanisms for different types of SPE sorbents.
References
assessing the performance of 3-Hydroxy Desloratadine-d4 in different LC-MS systems
An Objective Comparison of 3-Hydroxy Desloratadine-d4 Performance in Bioanalytical LC-MS Systems
A Guide for Researchers in Drug Metabolism and Pharmacokinetics
The accurate quantification of drug metabolites is paramount in pharmacokinetic and bioequivalence studies. Desloratadine (B1670295), a major active metabolite of loratadine, is further metabolized to 3-hydroxydesloratadine (B129375). The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of LC-MS/MS methods. This guide provides a comparative assessment of this compound as an internal standard for the bioanalysis of 3-hydroxydesloratadine, drawing upon data from various validated LC-MS/MS methods.
Experimental Protocols
The performance of an internal standard is intrinsically linked to the experimental conditions. Below are detailed methodologies from published studies that successfully quantified desloratadine and 3-hydroxydesloratadine using their respective deuterated internal standards.
Protocol 1: Liquid-Liquid Extraction (LLE) Method
This protocol is adapted from a method developed for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.[1][2]
-
Sample Preparation (LLE):
-
To 200 µL of human plasma, add the internal standard solutions (Desloratadine-d4 and this compound).
-
Perform liquid-liquid extraction using ethyl ether.[2]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS System: Sciex API 3000[2] or equivalent triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: CAPCELL PAK C18 (50 mm x 2.0 mm, 5 µm).[2]
-
Mobile Phase: A mixture of 5mM ammonium (B1175870) formate (B1220265) in water, methanol (B129727), and acetonitrile (B52724) (50:30:20, v/v/v).[2]
-
Flow Rate: Isocratic flow.
-
-
Mass Spectrometry Conditions:
Protocol 2: Solid-Phase Extraction (SPE) Method
This protocol utilizes solid-phase extraction, a common technique for cleaner sample extracts, and was validated for the analysis of desloratadine and its metabolite in human plasma.[3][4]
-
Sample Preparation (SPE):
-
Precondition an SCX (Strong Cation Exchange) SPE plate with methanol and 2% formic acid.[4]
-
Dilute 250 µL of plasma with 500 µL of 2% formic acid and apply to the plate.[4]
-
Wash the plate with 2% formic acid, followed by 2% formic acid in an acetonitrile:methanol mixture.[4]
-
Elute the analytes with 4% ammonium hydroxide (B78521) in a methanol:acetonitrile:water solution.[4]
-
Dry the eluent and reconstitute it in the mobile phase.[4]
-
-
LC-MS/MS System: AB SCIEX API-4000[3] or equivalent.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Performance Data Comparison
The following tables summarize the quantitative performance of methods utilizing this compound or similar deuterated standards. The data demonstrates the robustness and reliability of these internal standards for bioanalytical applications.
Table 1: Method Validation Parameters for 3-Hydroxydesloratadine
| Parameter | Method Using this compound (LLE)[1] | Method Using Desloratadine-d5 (SPE)[3] |
| Linearity Range | 50.0 pg/mL to 10,000 pg/mL | 100 pg/mL to 11,000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not specified, but used quadratic regression (1/x²) |
| LLOQ | 50.0 pg/mL | 100 pg/mL |
| Intra-day Precision (%CV) | < 5.10% | 5.1% at LLOQ |
| Inter-day Precision (%CV) | < 5.47% | Not specified |
| Intra-day Accuracy | -4.00% to 3.75% | 99.9% at LLOQ |
| Inter-day Accuracy | -6.00% to -0.25% | Not specified |
Table 2: Analyte Recovery and Stability
| Parameter | Method Using this compound (LLE)[1] | Method Using Desloratadine-d5 (SPE)[3] |
| Mean Recovery (%) | Not specified | 69.3% |
| Internal Standard Recovery (%) | Not specified | 72.9% (for Desloratadine-d5) |
| Freeze-Thaw Stability | Stable | Stable after five cycles |
| Bench-Top Stability | Stable | Stable for 6.4 hours |
Mandatory Visualizations
Bioanalytical Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of 3-hydroxydesloratadine in plasma samples using LC-MS/MS with a deuterated internal standard.
References
- 1. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justification for Using 3-Hydroxy Desloratadine-d4
For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical data are non-negotiable. In the quantitative analysis of drug metabolites like 3-Hydroxy Desloratadine (B1670295), the choice of an internal standard is a critical factor that can significantly impact the reliability of the results. This guide provides an objective comparison, supported by experimental data, to justify the use of a deuterated internal standard, 3-Hydroxy Desloratadine-d4, over non-deuterated alternatives such as structural analogs.
The cornerstone of a robust bioanalytical method is its ability to correct for variability introduced during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely recognized as the gold standard for achieving this.[1]
Superior Performance of Deuterated Internal Standards
This compound is chemically identical to the analyte, 3-Hydroxy Desloratadine, with the key difference being the replacement of four hydrogen atoms with deuterium. This subtle mass change allows for its differentiation by the mass spectrometer, while its physicochemical properties remain virtually identical to the analyte. This near-perfect analogy ensures that it experiences the same matrix effects, ionization suppression or enhancement, and extraction recovery as the analyte, leading to more accurate and precise quantification.[2]
In contrast, a non-deuterated internal standard, such as a structural analog, possesses a different chemical structure. These structural dissimilarities, even if minor, can lead to differences in chromatographic retention time, extraction efficiency, and ionization response.[2] Such discrepancies can result in inadequate compensation for analytical variability, ultimately compromising the integrity of the data.
Comparative Performance Data
The superior performance of a deuterated internal standard is evident when examining key bioanalytical validation parameters. The following table presents a summary of expected performance characteristics based on a validated LC-MS/MS method for 3-Hydroxy Desloratadine utilizing this compound, contrasted with typical performance data observed when using a structural analog internal standard in similar bioanalytical assays.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Representative Data) | Justification for Superiority |
| Accuracy (% Nominal) | 99.9% - 100.4%[3] | 85% - 115% | The near-identical chemical nature of the deuterated IS ensures it tracks the analyte's behavior more closely, leading to higher accuracy.[2] |
| Precision (% CV) | 4.6% - 5.1%[3] | < 15% | Co-elution and identical ionization behavior of the deuterated IS minimize variability.[2] |
| Recovery (%) | ~69.3% (Consistent across concentrations)[3] | Variable and can differ significantly from the analyte | The deuterated IS has nearly identical extraction properties to the analyte, ensuring consistent recovery. |
| Matrix Effect (% CV) | < 2.2%[3] | Can be significant and variable | The deuterated IS experiences the same matrix effects as the analyte, allowing for effective normalization.[2] |
Experimental Protocols
A robust and validated bioanalytical method is essential for reliable results. The following is a detailed methodology for the quantification of 3-Hydroxy Desloratadine in human plasma using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the assay range).
-
Vortex mix for 30 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering matrix components.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) (gradient elution may be required).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
3-Hydroxy Desloratadine: Precursor ion > Product ion (to be determined)
-
This compound: Precursor ion > Product ion (to be determined)
-
Mandatory Visualizations
To further illustrate the principles and workflows discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy Desloratadine-d4 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxy Desloratadine-d4, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, collect the material using appropriate absorbent pads and dispose of it as hazardous waste.
Summary of Key Disposal and Safety Information
The following table summarizes crucial information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Hazard Class | Not classified as hazardous for transport | [1] |
| Primary Hazards | Harmful if swallowed, causes serious eye damage, toxic to aquatic life with long lasting effects. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [3][4] |
| Spill Procedures | Sweep up or vacuum spillage and collect in a suitable container for disposal. Avoid dispersal of dust. | [4] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [1] |
| Prohibited Disposal | Do not dispose of down the drain or into sewer systems. | [4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to ensure safety and compliance.
1. Waste Identification and Segregation:
-
Identify the waste as "this compound" and note its deuterated nature. While the deuterium (B1214612) labeling does not alter the chemical reactivity, it is good practice for clear identification.
-
Segregate the waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless they are compatible.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The container must be in good condition, with a secure, tight-fitting lid.
3. Labeling:
-
Label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard").
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin or tray to prevent the spread of any potential leaks.
-
Store the container away from incompatible chemicals.
5. Disposal Request and Pickup:
-
Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.
References
Personal protective equipment for handling 3-Hydroxy Desloratadine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Hydroxy Desloratadine-d4. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.
Hazard Identification and Classification
Based on available data for related compounds, this compound should be handled as a hazardous substance with the following potential hazards:
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[5][6] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[5][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[5][6] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Respiratory Tract Irritation | May cause respiratory irritation.[5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] |
| Long-term Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[6] | P273: Avoid release to the environment. P391: Collect spillage.[7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the required PPE for various laboratory activities.
| Activity | Minimum PPE Requirement |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield |
| Compound Administration (In Vitro/In Vivo) | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield |
| Spill Cleanup | Double Nitrile Gloves, Chemical Resistant Gown/Coveralls, Safety Goggles, Face Shield, Appropriate Respirator |
Key PPE Protocols:
-
Gloves: Always wear two pairs of powder-free nitrile gloves.[8] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the work area. Change gloves regularly, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured.[8][9]
-
Gowns: Wear a disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs.[8]
-
Eye and Face Protection: Safety goggles with side shields are mandatory.[5] A face shield should be worn over the goggles when there is a risk of splashes.[10]
-
Respiratory Protection: An N95 respirator is recommended for handling the solid compound to prevent inhalation of airborne particles.[11]
Caption: PPE selection workflow based on the handling task.
Operational Plan: Handling and Storage
Handling:
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[12]
-
Cross-Contamination: Avoid cross-contamination by designating specific areas and equipment for handling this compound. Do not eat, drink, or apply cosmetics in the handling area.[8]
-
Hand Washing: Wash hands thoroughly with soap and water before putting on gloves and after removing them.[8]
Storage:
-
Container: Store the compound in a tightly sealed, light-resistant container.[13]
-
Environment: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][14] To maintain product quality, refrigeration is recommended.[14]
-
Inert Atmosphere: For long-term storage and to prevent hydrogen-deuterium exchange with atmospheric moisture, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. salamandra.net [salamandra.net]
- 3. bioscientia.de [bioscientia.de]
- 4. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 13. lupin.com [lupin.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
